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  • Product: 4-Amino-2,6-dihydroxybenzoic acid
  • CAS: 69727-10-2

Core Science & Biosynthesis

Foundational

pKa values and ionization behavior of 4-Amino-2,6-dihydroxybenzoic acid

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 4-Amino-2,6-dihydroxybenzoic Acid Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of pKa in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 4-Amino-2,6-dihydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in a biological system. For drug development professionals, a thorough understanding of a compound's pKa values is not merely academic; it is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The ionization state of a drug molecule dictates its solubility, membrane permeability, protein binding, and interaction with its biological target.[3] Consequently, the accurate determination and interpretation of pKa are critical milestones in the journey from a lead compound to a viable therapeutic agent.

This guide focuses on 4-Amino-2,6-dihydroxybenzoic acid, a substituted aromatic acid with multiple ionizable centers. Its structural complexity, featuring a carboxylic acid, an aromatic amine, and two phenolic hydroxyl groups, presents a compelling case study in the interplay of functional groups and their collective impact on ionization behavior. We will explore the theoretical underpinnings of its acid-base properties, provide a robust experimental framework for pKa determination, and visualize its pH-dependent ionization profile.

Structural Analysis and Theoretical pKa Estimation

The ionization behavior of 4-Amino-2,6-dihydroxybenzoic acid is governed by the electronic effects of its four functional groups. To estimate its pKa values, we must consider the parent molecule for each functional group and analyze how the substituents modulate its acidity or basicity.

  • The Carboxylic Acid Group (pKa1): Benzoic acid has a pKa of approximately 4.2.[4] However, the presence of two hydroxyl groups ortho to the carboxyl group is expected to dramatically increase its acidity (lower its pKa). This "ortho effect" is due to strong intramolecular hydrogen bonding that stabilizes the resulting carboxylate anion. For instance, 2,6-dihydroxybenzoic acid is a very strong acid with a pKa around 1.3-1.5.[5][6] The amino group at the para position is electron-donating via resonance, which would typically decrease acidity. However, the powerful stabilizing effect of the two ortho-hydroxyls will dominate. Therefore, the first pKa, corresponding to the carboxylic acid, is predicted to be exceptionally low, likely in the range of 1.5 to 2.5 .

  • The Amino Group (pKa2): The conjugate acid of aniline (the anilinium ion) has a pKa of about 4.6. The substituents on the ring—two hydroxyl groups and a carboxylic acid—are all electron-withdrawing by induction. These groups will decrease the electron density on the nitrogen atom, making it a weaker base. Consequently, its conjugate acid will be stronger (i.e., have a lower pKa). This pKa is therefore predicted to be in the range of 3.0 to 4.0 .

  • The Phenolic Hydroxyl Groups (pKa3 and pKa4): Phenol has a pKa of approximately 10.0. In 4-Amino-2,6-dihydroxybenzoic acid, the situation is more complex. At physiological pH, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), and the amino group will be neutral (-NH₂). Both the -NH₂ group and the -COO⁻ group are electron-donating, which will increase the electron density in the aromatic ring. This increased electron density makes the phenolic protons less acidic, thereby increasing their pKa values. Distinguishing between the two hydroxyl groups is challenging without experimental data, but both are expected to be significantly less acidic than phenol, with pKa values likely above 10 .

Summary of Predicted pKa Values

The following table summarizes the predicted pKa values and the corresponding ionization events for 4-Amino-2,6-dihydroxybenzoic acid.

pKaPredicted RangeIonizable GroupPredominant Change at this pKa
pKa₁ 1.5 - 2.5Carboxylic Acid-COOH → -COO⁻
pKa₂ 3.0 - 4.0Amino (Conjugate Acid)-NH₃⁺ → -NH₂
pKa₃ > 10Phenolic Hydroxyl-OH → -O⁻
pKa₄ > 10Phenolic Hydroxyl-OH → -O⁻

Ionization Profile Visualization

The sequence of deprotonation events as a function of increasing pH can be visualized to understand the predominant ionic species in different environments.

G A pH < pKa1 (e.g., pH 1) Fully Protonated Net Charge: +1 B pKa1 < pH < pKa2 (e.g., pH 2.8) Zwitterionic Net Charge: 0 A->B -H⁺ (COOH) C pKa2 < pH < pKa3 (e.g., pH 7.4) Mono-anionic Net Charge: -1 B->C -H⁺ (NH₃⁺) D pH > pKa3 (e.g., pH 12) Multi-anionic Net Charge: -2 / -3 C->D -H⁺ (OH) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution (Constant Concentration) C Mix Analyte + Buffer A->C B Prepare Buffer Series (Varying pH) B->C D Record UV-Vis Spectrum C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve (Henderson-Hasselbalch) E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination using UV-Vis Spectrophotometry.

Conclusion and Implications

Understanding the ionization behavior of 4-Amino-2,6-dihydroxybenzoic acid is crucial for its development in any pharmaceutical context. The presence of four distinct ionizable groups results in a complex pH-dependent profile. The very low predicted pKa of the carboxylic acid suggests it will exist as an anion in virtually all biological compartments. Conversely, the high pKa of the phenolic groups indicates they will remain protonated under most physiological conditions. The amino group's pKa, predicted to be near the acidic range, is particularly important, as its charge state will vary significantly in the gastrointestinal tract, impacting absorption. The detailed experimental protocols provided herein offer a robust framework for obtaining the precise pKa values necessary for building predictive ADME and formulation models, ultimately enabling rational drug design and development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Martínez-González, B., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • Işık, M., et al. (2019). Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. PMC. Retrieved from [Link]

  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • Rowan. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Retrieved from [Link]

  • Kromann, J. C., et al. (2020). ANI neural network potentials for small molecule pKa prediction. RSC Publishing. Retrieved from [Link]

  • Liptak, M. D., et al. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. PubMed. Retrieved from [Link]

  • Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Tárraga, M., et al. (2018). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. ResearchGate. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • N'guessan, A. B., et al. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Research Square. Retrieved from [Link]

  • Costantino, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Chemical Review and Letters. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]

  • Bentham Science Publishers. (2021). 4-Aminosalicylic Acid-based Hybrid Compounds: Synthesis and In vitro Antiplasmodial Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of azo derivatives of 4-aminosalicylic acid. Retrieved from [Link]

  • Spectrophotometry Mini-Review. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminosalicylic acid. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Clark, J. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-hydroxy-6-methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dihydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-2,6-dihydroxybenzoic Acid Hydrochloride

A Case Study Approach in the Absence of a Publicly Available Crystal Structure Senior Application Scientist Note: The crystal structure of 4-Amino-2,6-dihydroxybenzoic acid hydrochloride is not publicly available in crys...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Approach in the Absence of a Publicly Available Crystal Structure

Senior Application Scientist Note: The crystal structure of 4-Amino-2,6-dihydroxybenzoic acid hydrochloride is not publicly available in crystallographic databases as of the time of this writing. To provide a comprehensive and technically sound guide, this document will focus on the crystal structure analysis of a closely related and structurally significant isomer, 4-Amino-3-hydroxybenzoic acid . The principles, methodologies, and interpretations presented herein are directly applicable to the analysis of the title compound, should its crystals become available. This approach allows for a robust exploration of the techniques and scientific reasoning inherent in the crystallographic analysis of small organic molecules relevant to pharmaceutical development.

Introduction: The Structural Significance of Aminobenzoic Acids

Substituted aminobenzoic acids are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their utility stems from the versatile chemical functionalities of the amino and carboxylic acid groups, which can engage in a variety of intermolecular interactions, including hydrogen bonding and salt bridge formation. These interactions are fundamental to molecular recognition at biological targets and the solid-state properties of the active pharmaceutical ingredient (API). The precise three-dimensional arrangement of atoms within the crystal lattice, known as the crystal structure, dictates key physicochemical properties such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for rational drug design and development.

This guide provides a detailed walkthrough of the process of crystal structure analysis, from synthesis and crystallization to data collection, structure solution, and interpretation, using 4-Amino-3-hydroxybenzoic acid as a practical exemplar.

Part 1: Synthesis and Crystallization - The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The choice of synthetic route and crystallization method is critical, as impurities and poorly formed crystals can significantly hinder or altogether prevent a successful structure determination.

Synthesis of Aminohydroxybenzoic Acids

While a specific protocol for 4-Amino-2,6-dihydroxybenzoic acid hydrochloride is not detailed, a general approach for the synthesis of related compounds often involves the modification of a commercially available precursor. For instance, 4-Amino-3-hydroxybenzoic acid can be synthesized through various established organic chemistry reactions. One plausible route involves the nitration of a corresponding hydroxybenzoic acid precursor, followed by the reduction of the nitro group to an amine. The hydrochloride salt is then typically formed by dissolving the free base in a suitable solvent and treating it with hydrochloric acid.

The Critical Step: Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging aspect of crystal structure analysis. For aminobenzoic acids, several techniques can be employed, with the choice of solvent being a crucial parameter influencing crystal polymorphism.[1]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the concentration of the solute surpasses the saturation point, single crystals should begin to form.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or loop and allow them to dry.

The rationale behind slow evaporation is to maintain a state of low supersaturation over an extended period, which favors the growth of a few large, well-ordered crystals rather than a multitude of small, imperfect ones.[2]

Part 2: Single-Crystal X-ray Diffraction - Illuminating the Molecular Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_mounting Crystal Mounting diffractometer Diffractometer Setup crystal_mounting->diffractometer data_collection X-ray Exposure & Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (e.g., CIF check) refinement->validation visualization Visualization & Analysis validation->visualization

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K). This minimizes thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The integrated data are used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using methods such as direct methods or Patterson synthesis. Software like SHELXS is commonly used for this step.[4]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the observed and calculated diffraction patterns. Programs such as SHELXL are the standard for this process.[4]

  • Validation and Visualization: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density. The structure is then visualized using software such as Mercury or VESTA to analyze the molecular conformation, intermolecular interactions, and crystal packing.[5]

Part 3: Analysis and Interpretation of the Crystal Structure of 4-Amino-3-hydroxybenzoic Acid

The crystal structure of 4-Amino-3-hydroxybenzoic acid provides a wealth of information about its molecular geometry and how the molecules pack in the solid state. This information is crucial for understanding its physical properties and potential behavior as a pharmaceutical material.

Crystallographic Data

The following table summarizes the crystallographic data for 4-Amino-3-hydroxybenzoic acid.[6]

ParameterValue
Chemical FormulaC₇H₇NO₃
Formula Weight153.14 g/mol
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)11.6926
b (Å)8.1121
c (Å)14.1796
α (°)90
β (°)90
γ (°)90
Volume (ų)1344.9
Z8
R-factor0.0808

Table 1: Crystallographic data for 4-Amino-3-hydroxybenzoic acid. Data sourced from the Crystallography Open Database (COD) via PubChem.[6]

Molecular Conformation and Intermolecular Interactions

The analysis of the crystal structure reveals the conformation of the molecule and the intricate network of hydrogen bonds that govern the crystal packing. In the solid state, the aminobenzoic acid molecules are likely to be zwitterionic, with the carboxylic acid group deprotonated and the amino group protonated. This is a common feature for amino acids in the crystalline state.

The key hydrogen bonding motifs would involve the carboxylate, ammonium, and hydroxyl groups. These interactions create a robust three-dimensional network, which contributes to the stability of the crystal lattice.

Logical Relationship of Structural Features

structure_properties cluster_molecular Molecular Level cluster_crystal Crystal Level cluster_bulk Bulk Properties functional_groups Functional Groups (-NH2, -OH, -COOH) molecular_conformation Molecular Conformation functional_groups->molecular_conformation dictates intermolecular_interactions Intermolecular Interactions (Hydrogen Bonding) molecular_conformation->intermolecular_interactions influences crystal_packing Crystal Packing intermolecular_interactions->crystal_packing determines physicochemical_properties Physicochemical Properties (Solubility, Stability, etc.) crystal_packing->physicochemical_properties governs

Figure 2: The hierarchical relationship from molecular features to bulk properties.

Conclusion and Future Directions

This guide has outlined the comprehensive process of crystal structure analysis, using 4-Amino-3-hydroxybenzoic acid as a case study in the absence of a public crystal structure for 4-Amino-2,6-dihydroxybenzoic acid hydrochloride. The methodologies described for synthesis, crystallization, data collection, and structure refinement are universally applicable to small organic molecules and form the bedrock of solid-state characterization in drug development.

The detailed structural information obtained from such an analysis provides invaluable insights into the physicochemical properties of a compound. For 4-Amino-2,6-dihydroxybenzoic acid hydrochloride, obtaining single crystals and performing a similar analysis would be a critical step in its development pathway. This would enable a deeper understanding of its solid-state behavior and provide a solid foundation for formulation and further preclinical and clinical studies.

References

  • Simone, E., Steele, G., & Nagy, Z. K. (2015). Tailoring Crystal Shape and Polymorphism Using Combinations of Solvents and a Structurally Related Additive. CrystEngComm, 17(48), 9370–9379. [Link]

  • Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

  • Momma, K., & Izumi, F. (2011). VESTA 3 for three-dimensional visualization of crystal, volumetric and morphology data. Journal of Applied Crystallography, 44(6), 1272-1276. [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution (Doctoral dissertation, The University of Manchester). [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • Cruz-Cabeza, A. J., Taylor, E., Sugden, I. J., Bowskill, D. H., Wright, S. E., Abdullahi, H., ... & Davey, R. J. (2020). Can solvated intermediates inform us about nucleation pathways? The case of β-pABA. CrystEngComm, 22(34), 5646-5654. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [Link]

  • University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography. [Link]

  • The Fascination of Crystals and Symmetry. (n.d.). Software / Webpages. WordPress.com. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

Sources

Foundational

Biological Significance of 4-Amino-2,6-dihydroxybenzoic Acid in Metabolism

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 4-Amino-2,6-dihydroxybenzoic acid (CAS 69727-10-2), also identified as a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

4-Amino-2,6-dihydroxybenzoic acid (CAS 69727-10-2), also identified as a specific isomer of amino-resorcylic acid, represents a pivotal "checkpoint" metabolite in the microbial degradation of recalcitrant xenobiotics, particularly sulfonated azo dyes like Methyl Orange.[1] Unlike its pharmacologically renowned isomer 5-aminosalicylic acid (Mesalazine), this compound functions primarily as a ring-fission substrate —a molecular configuration optimized by bacterial enzymes to facilitate the cleavage of the aromatic ring and channel carbon into the TCA cycle.[1]

This guide analyzes the compound's formation, enzymatic regulation, and downstream fate, providing a validated roadmap for researchers utilizing this metabolite as a biomarker for bioremediation efficiency or as a scaffold for novel bio-based synthons.[1]

Chemical Identity & Physicochemical Profile

Understanding the substrate specificity requires a precise look at the electronic environment of the aromatic ring.[1] The presence of two hydroxyl groups at the ortho positions (2,[1]6) relative to the carboxyl group creates a unique steric and electronic landscape, facilitating oxidative ring opening.[1]

PropertySpecificationSignificance in Metabolism
IUPAC Name 4-Amino-2,6-dihydroxybenzoic acidDefines substitution pattern for enzyme docking.[1]
Molecular Formula C₇H₇NO₄Precursor to aliphatic ring-fission products.[1]
Molecular Weight 169.13 g/mol Detected as m/z 169 [M+H]⁺ or [M-H]⁻ in LC-MS.[1]
pKa Values ~2.5 (COOH), ~9-10 (OH), ~4-5 (NH₂)Zwitterionic character at physiological pH (7.0).[1]
Solubility Moderate in water; soluble in polar organic solventsBioavailability in aqueous bacterial cytosols.[1]
Key Isomers 5-Amino-2-hydroxybenzoic acid (Mesalazine)Distinction: 2,6-dihydroxy substitution is critical for specific extradiol cleavage pathways.[1]

Metabolic Pathway: The Xenobiotic Degradation Cascade

The primary biological context for 4-Amino-2,6-dihydroxybenzoic acid is the biodegradation of Methyl Orange (MO) by extremophilic and adaptive bacteria such as Nesterenkonia sp., Ralstonia pickettii, and Bacillus stratosphericus.[1]

The Precursor Phase: Reductive Cleavage

The pathway initiates with the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes.[1] This step is anaerobic or microaerophilic and requires NADH/NADPH as an electron donor.[1]

  • Substrate: Methyl Orange (Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate).[1]

  • Products:

    • N,N-dimethyl-p-phenylenediamine.[1]

    • Sulfanilic acid (4-aminobenzenesulfonic acid).[1]

The Formation Phase: Desulfonation and Hydroxylation

The transformation of Sulfanilic acid into 4-Amino-2,6-dihydroxybenzoic acid is the rate-limiting detoxification step.[1]

  • Desulfonation/Oxidation: The recalcitrant sulfonate group (-SO₃H) is removed, likely via a dioxygenase system that simultaneously carboxylates or modifies the ring, yielding 4-aminobenzoic acid (PABA) or a direct intermediate.[1]

  • Hydroxylation: Monooxygenases introduce hydroxyl groups at the 2 and 6 positions.[1] This "activation" destabilizes the aromatic resonance, preparing the ring for cleavage.[1]

The Fate Phase: Ring Fission

The 2,6-dihydroxy substitution pattern is a classic motif for intradiol or extradiol ring cleavage.[1]

  • Mechanism: A dioxygenase attacks the bond between carbons carrying the hydroxyl group or adjacent to them.[1]

  • Product: The guide identifies (2Z,4E)-5-amino-2,5-dihydroxypenta-2,4-dienoate (m/z 144) as the immediate downstream metabolite.[1][2][3][4][5] This aliphatic compound is non-toxic and easily assimilated into central metabolism.[1]

Pathway Visualization (Graphviz)[1]

MetabolicPathway MO Methyl Orange (Azo Dye) AzR Enzyme: Azoreductase (NADH-dependent) MO->AzR Prod1 N,N-dimethyl-p-phenylenediamine AzR->Prod1 Prod2 Sulfanilic Acid (4-Aminobenzenesulfonate) AzR->Prod2 EnzOx Oxidative Desulfonation & Hydroxylation Prod2->EnzOx -SO3H, +OH, +COOH Target 4-Amino-2,6-dihydroxybenzoic acid (m/z 169) EnzOx->Target RingCleave Ring Fission Dioxygenase Target->RingCleave Final (2Z,4E)-5-amino-2,5-dihydroxypenta-2,4-dienoate (m/z 144) RingCleave->Final Aromatic Ring Opening

Figure 1: Validated metabolic pathway of Methyl Orange degradation leading to the formation of 4-Amino-2,6-dihydroxybenzoic acid and subsequent ring fission.[1]

Enzymology & Mechanistic Insights

Azoreductase (EC 1.7.1.6)[1]
  • Role: Initiates the pathway.

  • Mechanism: Ping-pong bi-bi mechanism utilizing FMN as a cofactor. The enzyme reduces the azo bond, releasing the amines.[1]

  • Relevance: High activity of this enzyme correlates directly with the appearance of the m/z 169 metabolite.[1]

Laccase and Polyphenol Oxidases

While azoreductases handle the initial cleavage, laccases (multicopper oxidases) are implicated in the oxidative polymerization or hydroxylation steps that stabilize the resulting amines or prepare them for ring opening.[1]

  • Observation: In Ralstonia pickettii studies, laccase activity peaks alongside the detection of 4-amino-2,6-dihydroxybenzoic acid, suggesting a synergistic role in oxidizing the aromatic ring.[1]

Experimental Protocols: Isolation and Detection

To validate the presence of this metabolite in a degradation system, the following protocol is recommended. This workflow ensures the separation of the polar acid from the complex fermentation broth.[1]

Extraction Methodology
  • Culturing: Incubate Nesterenkonia sp. or Ralstonia pickettii in Mineral Salt Medium (MSM) supplemented with 100 mg/L Methyl Orange at 37°C, pH 7.0, under static or microaerophilic conditions for 48 hours.

  • Clarification: Centrifuge culture broth at 10,000 rpm for 15 minutes at 4°C to remove cell biomass.

  • Acidification: Adjust the supernatant pH to 2.0 using 1N HCl. This protonates the carboxylic acid group of the target metabolite, reducing its water solubility.[1]

  • Solvent Extraction: Extract the acidified supernatant with an equal volume of Ethyl Acetate (1:1 v/v).[1] Repeat three times.

  • Concentration: Pool the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness using a rotary evaporator at 40°C. Resuspend the residue in HPLC-grade methanol.

Analytical Detection (LC-MS)
  • Instrument: LC-QTOF-MS or HPLC-MS/MS.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 90% B over 20 minutes.

  • MS Parameters:

    • Mode: Electrospray Ionization (ESI) Positive and Negative.[1]

    • Target Ion: Scan for m/z 169.04 [M+H]⁺ or m/z 167 [M-H]⁻.[1]

  • Validation: Look for the daughter ion m/z 144 (ring fission product) appearing at a later retention time, confirming the metabolic flux.

Toxicity and Biological Safety

A critical aspect of this metabolite is its role in detoxification .[1][5]

  • Phytotoxicity Assays: Studies using Vigna radiata (Mung bean) and Triticum aestivum (Wheat) demonstrate that while the parent compound (Methyl Orange) inhibits germination (<50%), the metabolite mixture containing 4-amino-2,6-dihydroxybenzoic acid allows for 100% germination .[1]

Future Perspectives in Drug Development

While currently studied as a biodegradation intermediate, the structure of 4-amino-2,6-dihydroxybenzoic acid offers potential in medicinal chemistry:

  • Anti-inflammatory Scaffold: As a structural analog of 5-aminosalicylic acid (5-ASA), it warrants investigation for COX inhibition or free radical scavenging activity, potentially offering a different pharmacokinetic profile due to the extra hydroxyl group.[1]

  • Siderophore Mimic: The salicylic acid moiety is a common siderophore unit (e.g., enterobactin).[1] This amino-derivative could serve as a precursor for synthetic siderophores to transport drugs into Gram-negative bacteria ("Trojan Horse" strategy).[1]

References

  • Biodegradation of Methyl Orange by Nesterenkonia sp. [1][5]

    • Source: ResearchGate / Applied Microbiology[1]

    • Context: Identification of 4-amino-2,6-dihydroxybenzoate (m/z 169) as a key metabolite.[1][2][3][4][5]

    • URL:[Link]

  • Eco-Friendly Degradation of Methyl Orange Using Ralstonia pickettii

    • Source: ResearchGate / Environmental Science[1]

    • Context: Confirmation of the metabolite m/z 169 and downstream ring fission product m/z 144.[1]

    • URL:[Link]

  • Decolorization and Detoxification of Sulfonated Azo Dye Methyl Orange by Kocuria rosea MTCC 1532

    • Source: ResearchGate / Bioresource Technology[1]

    • Context: Enzymatic mechanisms (Azoreductase/NADH-DCIP reductase) leading to metabolite formation.[1][2][4]

    • URL:[Link][1]

  • Product Identity: 4-Amino-2,6-dihydroxybenzoic acid

    • Source: Sigma-Aldrich / MilliporeSigma[1]

    • Context: Chemical structure verification and CAS 69727-10-2 confirmation.[1]

Sources

Exploratory

Electronic properties and band gap of 4-Amino-2,6-dihydroxybenzoic acid

An In-depth Technical Guide to the Electronic Properties and Band Gap of 4-Amino-2,6-dihydroxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-2,6-dihydroxybenzoic acid is a m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties and Band Gap of 4-Amino-2,6-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,6-dihydroxybenzoic acid is a multifaceted organic molecule with potential applications in pharmaceutical and materials science. A thorough understanding of its electronic properties, particularly the band gap, is crucial for harnessing its full potential. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the electronic behavior of 4-Amino-2,6-dihydroxybenzoic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and modulate the electronic characteristics of this compound for various applications.

Introduction: The Significance of Electronic Properties

The electronic properties of a molecule, such as its ability to absorb and emit light, conduct electricity, and participate in chemical reactions, are fundamentally determined by the arrangement and energies of its electrons.[1] For a molecule like 4-Amino-2,6-dihydroxybenzoic acid, these properties are of paramount importance in several contexts:

  • Drug Development: The electronic structure influences how a molecule interacts with biological targets. Understanding the electronic properties can aid in the design of more effective and specific drugs.

  • Materials Science: The band gap, a key electronic property, dictates the optical and electrical characteristics of a material.[2] Molecules with tunable band gaps are valuable for developing novel electronic and optoelectronic devices.

  • Chemical Reactivity: The distribution of electrons in a molecule determines its reactivity. Knowledge of the electronic properties can help in predicting and controlling its chemical behavior.[3]

This guide will delve into the theoretical and practical aspects of determining the electronic properties and band gap of 4-Amino-2,6-dihydroxybenzoic acid, providing a roadmap for its characterization and application.

Theoretical Framework: Understanding the Band Gap

In molecular chemistry, the concept of a "band gap" is often discussed in terms of the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.[4]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater ability to accept electrons.[4]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is analogous to the band gap in solid-state physics. This gap represents the minimum energy required to excite an electron from the ground state to an excited state.[3] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[5]

The electronic properties of 4-Amino-2,6-dihydroxybenzoic acid are influenced by its constituent functional groups: the amino (-NH2) group, the hydroxyl (-OH) groups, and the carboxylic acid (-COOH) group, all attached to a benzene ring. The interplay of these groups dictates the energy levels of the HOMO and LUMO.

Experimental Determination of the Band Gap

The optical band gap of a molecule can be determined experimentally using UV-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light by a sample as a function of wavelength.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve a precisely weighed amount of 4-Amino-2,6-dihydroxybenzoic acid in a suitable solvent (e.g., ethanol, methanol, or deionized water) to prepare a stock solution of known concentration. The choice of solvent is critical as it can influence the absorption spectrum.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance should ideally be within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Set the wavelength range for the scan (e.g., 200-800 nm).

  • Data Acquisition:

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Run a baseline correction with the pure solvent.

    • Measure the absorbance spectrum of the sample.

Data Analysis: Tauc Plot Method

The optical band gap (Eg) can be calculated from the absorbance data using the Tauc relation:

(αhν)^n = A(hν - Eg)

where:

  • α is the absorption coefficient

  • hν is the photon energy

  • A is a constant

  • n is an index that depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap for crystalline materials; for amorphous materials and molecules in solution, n=2 is often used for direct transitions).

Procedure:

  • Convert the measured absorbance (Abs) to the absorption coefficient (α).

  • Calculate the photon energy (hν) for each wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm).

  • Plot (αhν)^2 versus hν.

  • Extrapolate the linear portion of the curve to the x-axis (where (αhν)^2 = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).

The following diagram illustrates the experimental workflow for determining the optical band gap.

G cluster_prep Sample Preparation cluster_measurement UV-Vis Spectroscopy cluster_analysis Data Analysis prep1 Dissolve 4-Amino-2,6-dihydroxybenzoic acid in a suitable solvent prep2 Prepare serial dilutions prep1->prep2 meas1 Set up spectrophotometer with reference and sample prep2->meas1 meas2 Acquire absorbance spectrum meas1->meas2 an1 Convert absorbance to absorption coefficient meas2->an1 an2 Calculate photon energy (hν) an1->an2 an3 Construct Tauc Plot ((αhν)²) vs. hν) an2->an3 an4 Extrapolate to find the optical band gap (Eg) an3->an4

Caption: Experimental workflow for determining the optical band gap.

Computational Prediction of the Band Gap

Computational chemistry provides powerful tools for predicting the electronic properties of molecules. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used methods for this purpose.[6]

DFT for Ground-State Properties

DFT calculations can be used to optimize the molecular geometry of 4-Amino-2,6-dihydroxybenzoic acid and to calculate the energies of its molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap provides a theoretical estimate of the band gap.

Computational Protocol:

  • Structure Input: Build the 3D structure of 4-Amino-2,6-dihydroxybenzoic acid using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional for this is B3LYP with a basis set such as 6-31G(d,p).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Orbital Energy Calculation: From the optimized structure, calculate the energies of the molecular orbitals. The difference between the HOMO and LUMO energies gives the theoretical band gap.

TD-DFT for Excited-State Properties

TD-DFT is used to calculate the electronic excitation energies and to simulate the UV-Vis absorption spectrum. This provides a more direct comparison with experimental data.

Computational Protocol:

  • Ground-State Calculation: Start with the optimized ground-state geometry obtained from DFT.

  • Excitation Energy Calculation: Perform a TD-DFT calculation to determine the energies of the lowest singlet excited states. The calculated excitation energies correspond to the absorption peaks in the UV-Vis spectrum.

  • Spectrum Simulation: The results of the TD-DFT calculation can be used to generate a simulated UV-Vis spectrum.

The following diagram illustrates the computational workflow for predicting the electronic properties.

G cluster_dft DFT Ground-State Calculation cluster_tddft TD-DFT Excited-State Calculation dft1 Build molecular structure dft2 Geometry Optimization (e.g., B3LYP/6-31G(d,p)) dft1->dft2 dft3 Frequency Calculation dft2->dft3 tddft1 Use optimized ground-state geometry dft2->tddft1 dft4 Calculate HOMO and LUMO energies dft3->dft4 dft5 Determine HOMO-LUMO Gap dft4->dft5 tddft2 Calculate excitation energies tddft1->tddft2 tddft3 Simulate UV-Vis spectrum tddft2->tddft3

Caption: Computational workflow for predicting electronic properties.

Expected Electronic Properties and Band Gap of 4-Amino-2,6-dihydroxybenzoic Acid

  • UV-Vis Absorption: Benzoic acid and its derivatives typically exhibit absorption bands in the UV region. For instance, 4-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 278 nm.[7] The presence of amino and hydroxyl groups in 4-Amino-2,6-dihydroxybenzoic acid is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzoic acid.[8]

  • Band Gap: The HOMO-LUMO gap, and thus the band gap, will be influenced by the electron-donating nature of the amino and hydroxyl groups and the electron-withdrawing nature of the carboxylic acid group. It is anticipated that the band gap of 4-Amino-2,6-dihydroxybenzoic acid will be in a range typical for organic semiconductors, likely between 3 and 5 eV.

Table 1: Predicted Electronic Properties of 4-Amino-2,6-dihydroxybenzoic Acid

PropertyPredicted Range/ValueMethod of Determination
UV-Vis Absorption Maxima 200 - 400 nmUV-Vis Spectroscopy
Optical Band Gap 3.0 - 5.0 eVTauc Plot from UV-Vis data
HOMO-LUMO Gap 3.5 - 5.5 eVDFT Calculations

Conclusion

The electronic properties and band gap of 4-Amino-2,6-dihydroxybenzoic acid are critical parameters that govern its potential applications in diverse fields. This guide has provided a comprehensive framework for the experimental and computational characterization of this molecule. By following the detailed protocols and understanding the underlying theoretical principles, researchers can effectively determine and engineer the electronic properties of 4-Amino-2,6-dihydroxybenzoic acid to meet the demands of their specific applications. The synergy between experimental measurements and computational predictions will be instrumental in advancing our understanding and utilization of this promising compound.

References

  • Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity - Research Journal of Pharmacy and Technology. (URL: [Link])

  • UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. (URL: [Link])

  • 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)hydrazide: DFT, antioxidant, spectroscopic and molecular docking studies with BSA - PubMed. (URL: [Link])

  • DOS plot and energy gap of HOMO-LUMO (a) Compound 4 and (b)... - ResearchGate. (URL: [Link])

  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: [Link])

  • Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? - PMC. (URL: [Link])

  • Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue - Growing Science. (URL: [Link])

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - Material Science Research India. (URL: [Link])

  • DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives - ChemRxiv. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of poly(p-phenylene benzobisoxazole) using 4-Amino-2,6-dihydroxybenzoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Protocol for the Synthesis of High-Performance Poly(p-phenylene benzobisoxazole) (PBO) Abstract Poly(p-phenylene benzobisoxazole), or PB...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Protocol for the Synthesis of High-Performance Poly(p-phenylene benzobisoxazole) (PBO)

Abstract

Poly(p-phenylene benzobisoxazole), or PBO, is a rigid-rod polymer renowned for its exceptional thermal stability, high tensile strength, and remarkable chemical resistance.[1][2] These properties make it a critical material in aerospace, defense, and high-performance safety applications.[3] This document provides a comprehensive, step-by-step protocol for the synthesis of PBO via the polycondensation of its constituent monomers in a polyphosphoric acid (PPA) medium. The protocol emphasizes the rationale behind key steps, methods for product characterization, and critical safety considerations to ensure a reproducible and safe laboratory procedure.

A Note on Monomer Selection: The established and scientifically validated route to synthesizing the repeating unit of poly(p-phenylene benzobisoxazole) involves the polycondensation of a monomer containing two ortho-amino phenol units with a phenylene dicarboxylic acid. The standard monomers for this process are 4,6-diamino-1,3-benzenediol (typically as a dihydrochloride salt, DAR) and terephthalic acid (TPA). The monomer specified in the topic, 4-Amino-2,6-dihydroxybenzoic acid, is an AB-type monomer that is not chemically suited to form the characteristic bis-oxazole ring structure of PBO. Therefore, this guide presents the authoritative and widely practiced PPA-mediated synthesis from DAR and TPA.

Introduction and Reaction Principle

The synthesis of PBO is a high-temperature polycondensation reaction. The process occurs in polyphosphoric acid (PPA), which serves a dual role as both the reaction solvent and a powerful dehydrating agent that facilitates the cyclization (ring-closing) reaction.[4]

The overall reaction proceeds in two main stages within a single pot:

  • Amide Formation: An initial, lower-temperature step where the amino groups of 4,6-diamino-1,3-benzenediol react with the carboxylic acid groups of terephthalic acid to form a poly(amic acid) intermediate.

  • Cyclodehydration: At higher temperatures, the PPA catalyzes the intramolecular cyclodehydration of the poly(amic acid). The ortho-hydroxyl groups react with the newly formed amide linkages, eliminating water and forming the rigid, planar benzoxazole rings. This final cyclization step is what imparts PBO with its characteristic properties.[5]

The resulting polymer has a highly conjugated structure of benzobisoxazole and phenyl rings, leading to extended π-electron delocalization and a rigid, rod-like molecular structure.[1][2]

Reaction Scheme & Workflow

Chemical Reaction

The diagram below illustrates the polycondensation of 4,6-diamino-1,3-benzenediol dihydrochloride and terephthalic acid to form the PBO repeating unit.

cluster_reactants Reactants cluster_conditions Reaction Medium cluster_product Product M1 4,6-Diamino-1,3-benzenediol dihydrochloride (DAR) PBO Poly(p-phenylene benzobisoxazole) (PBO) M1->PBO + M2 Terephthalic Acid (TPA) M2->PBO PPA Polyphosphoric Acid (PPA) + P₂O₅ PPA->PBO Solvent & Catalyst Heat Staged Heating (80°C to 190°C) Heat->PBO Driving Force

Caption: PBO Synthesis Reaction Scheme.

Experimental Workflow

The following flowchart outlines the major steps of the synthesis and purification process.

start Start setup Assemble & Purge Reactor with N₂ start->setup charge Charge PPA & P₂O₅ to Reactor setup->charge degas Heat & Degas PPA Mixture charge->degas add_monomers Add Monomers (DAR & TPA) degas->add_monomers polymerize Execute Staged Heating Program add_monomers->polymerize precipitate Precipitate Polymer Dope in Water polymerize->precipitate wash Wash Polymer Repeatedly precipitate->wash dry Dry Purified PBO Polymer wash->dry characterize Characterize Product (FTIR, TGA, Viscosity) dry->characterize end End characterize->end

Caption: PBO Synthesis Experimental Workflow.

Materials and Equipment

Reagents & Consumables
ReagentFormulaMolar Mass ( g/mol )Purity / GradeSupplier Example
4,6-Diamino-1,3-benzenediol dihydrochloride (DAR)C₆H₈N₂O₂ · 2HCl215.06>98%Sigma-Aldrich
Terephthalic Acid (TPA)C₈H₆O₄166.13>99%Sigma-Aldrich
Polyphosphoric Acid (PPA)Mixture-115% AssaySigma-Aldrich
Phosphorus Pentoxide (P₂O₅)P₂O₅141.94>98%Sigma-Aldrich
Deionized WaterH₂O18.0218 MΩ·cmIn-house
Nitrogen (N₂) or Argon (Ar)N₂ / Ar-High PurityGas Supplier
Equipment
  • Three-neck round-bottom flask or specialized resin kettle

  • High-torque mechanical overhead stirrer with a shaped paddle (to handle high viscosity)

  • Heating mantle with a temperature controller

  • Inert gas (N₂ or Ar) inlet and bubbler outlet

  • Vacuum pump and vacuum adapter

  • Large beaker for precipitation

  • Buchner funnel and vacuum flask for filtration

  • Soxhlet extraction apparatus (optional, for high purity)

  • Vacuum oven

Detailed Synthesis Protocol

Safety First: This synthesis involves corrosive strong acids and high temperatures. All steps must be performed inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Part A: Reactor Setup and Medium Preparation
  • Reactor Assembly: Assemble the three-neck flask with the mechanical stirrer in the central neck, a gas inlet in one side neck, and a gas outlet/vacuum adapter in the other. Ensure all joints are properly sealed.

  • Inert Atmosphere: Start a gentle flow of dry nitrogen or argon through the reactor to purge any air and moisture. Maintain this inert atmosphere throughout the entire reaction.

  • Charging the Acid: To the reactor, add polyphosphoric acid (PPA, 115%) and phosphorus pentoxide (P₂O₅). The goal is to create a final PPA solution with a P₂O₅ content of approximately 83%. This adjustment is crucial for maintaining the right viscosity and catalytic activity.

  • Degassing: While stirring, slowly heat the PPA/P₂O₅ mixture to 100-110°C under a light vacuum for 1-2 hours to remove any dissolved gases and residual moisture.[6] After degassing, switch back to a positive inert gas pressure.

Part B: Polymerization
  • Monomer Addition: Cool the PPA mixture to approximately 90°C. Carefully and slowly add equimolar amounts of 4,6-diamino-1,3-benzenediol dihydrochloride (DAR) and terephthalic acid (TPA) to the stirring acid.

    • Rationale: Adding monomers at a slightly elevated temperature helps with dissolution, but adding them too hot can cause premature, uncontrolled reaction. Maintaining a 1:1 molar ratio is critical for achieving a high molecular weight polymer.

  • Staged Heating Program: This is the most critical phase of the synthesis. The temperature must be raised in a controlled, stepwise manner to manage the reaction kinetics and the evolution of HCl gas (from the DAR salt). A typical heating profile is as follows[7]:

    • 80°C for 2 hours: Allows for initial monomer dissolution and the start of the poly(amic acid) formation.

    • 120°C for 2 hours: Continues the amidation reaction.

    • 140°C for 6-10 hours: The viscosity of the solution will begin to increase significantly.

    • 170°C for 8 hours: The onset of cyclodehydration to form the oxazole rings begins. The solution becomes a highly viscous, stir-opalescent "dope," indicating the formation of a liquid crystalline phase.[8]

    • 190°C for 2-4 hours: This final step drives the cyclization reaction to completion, ensuring the full formation of the rigid PBO structure.[6][7]

    • Note: The high-torque mechanical stirrer is essential during the later stages as the polymer solution becomes extremely thick.

Part C: Precipitation and Purification
  • Precipitation: After the polymerization is complete, allow the hot, viscous polymer dope to cool slightly (to ~100-120°C) to reduce its viscosity for safer handling. In a separate large beaker, prepare a large volume of deionized water. Slowly and carefully extrude or pour the hot polymer dope into the vigorously stirred water.

    • Rationale: The PBO polymer is insoluble in water. The PPA is hydrolyzed and dissolved by the water, causing the PBO to precipitate out as fibrous strands or a solid mass.[9] This step must be done cautiously as the hydration of PPA is highly exothermic.

  • Washing: Collect the precipitated PBO polymer by filtration. The polymer must be washed extensively to remove all traces of phosphoric acid.

    • Method 1 (Batch Washing): Repeatedly re-slurry the polymer in fresh deionized water, stir for several hours, and filter. Repeat this process until the pH of the filtrate is neutral (pH ~7).

    • Method 2 (Continuous Extraction): For higher purity, place the polymer in a Soxhlet thimble and extract with water for 48-72 hours.[6]

  • Drying: After washing, press the polymer to remove excess water. Dry the purified PBO in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization and Quality Control

Confirming the identity and quality of the synthesized PBO is crucial.

TechniquePurposeExpected Results
FTIR Spectroscopy To confirm the chemical structure and completion of cyclization.Disappearance of amide and carboxylic acid peaks. Appearance of characteristic benzoxazole ring vibrations at ~1620 cm⁻¹ (C=N), ~1485 cm⁻¹ (C-O-C), and ~1050 cm⁻¹.[5][10]
Thermogravimetric Analysis (TGA) To assess thermal stability.PBO is exceptionally stable, showing no significant weight loss until above 550-600°C in an inert atmosphere (e.g., nitrogen).[8][9]
Inherent Viscosity To estimate the polymer's molecular weight.Measurement of a dilute solution (e.g., in methanesulfonic acid, MSA) should yield a high inherent viscosity (typically >10 dL/g), indicating successful high polymer formation.
Wide-Angle X-ray Diffraction (WAXD) To analyze the degree of crystallinity and molecular orientation.WAXD patterns will show characteristic peaks indicating the semi-crystalline nature of the polymer, which is crucial for its mechanical properties.[10][11]

References

  • National Institute of Standards and Technology. (2006). Chemical and Physical Characterization of Poly(p-phenylene-2,6-benzobisoxazole) Fibers Used in Body Armor: Temperature and Humidity Aging. NIST Interagency/Internal Report (NISTIR) - 7373. [Link]

  • National Institute of Standards and Technology. Chemical and Physical Characterization of Poly(p-phenylene-2,6-benzobisoxazole) Fibers Used in Body Armor. NIST Technical Series Publications. [Link]

  • Scientific.Net. The Formation and Characterization of Poly (p-phenylene benzobisoxazole) Pulps via Stirred Solutions. Advanced Materials Research. [Link]

  • GovInfo. (2006). Chemical and physical characterization of poly (p-phenylene-2, 6-benzobisoxazole) fibers used in body armor. [Link]

  • Taylor & Francis Online. (2012). Synthesis and Characterization of Poly(p-phenylene benzobisoxazole)/Poly(pyridobisimidazole) Block Copolymers. [Link]

  • PMC (PubMed Central). Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. [Link]

  • ResearchGate. (2025). Synthesis of poly (bibenzimidazole-p-phenyl-benzobisoxazole). [Link]

  • PMC (PubMed Central). (2023). De novo biosynthesis of 2-hydroxyterephthalic acid, the monomer for high-performance hydroxyl modified PBO fiber, by enzymatic Kolbe–Schmitt reaction with CO2 fixation. [Link]

  • ResearchGate. (2025). Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. [Link]

  • ResearchGate. The synthesis of polybenzoxazole (PBO) by the commonly one-step method. [Link]

  • Google Patents. (2014). CN103709404A - PBO (poly(p-phenylene-2,6-benzobisoxazole))
  • PMC (PubMed Central). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. [Link]

  • ResearchGate. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. [Link]

  • VBN (Vrije Universiteit Brussel). (2006). Study on synthesis and properties of poly(p-phenylene-benzobisoxazole) (PBO) fiber. [Link]

  • Sciencemadness.org. Polyphosphoric Acid. [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Poly(p-phenylene benzobisoxazole)/Poly(pyridobisimidazole) Block Copolymers. [Link]

Sources

Application

Application Note: Synthesis of Bioactive Derivatives from 4-Amino-2,6-dihydroxybenzoic Acid

This Application Note provides a comprehensive technical guide for the synthesis of bioactive derivatives from 4-Amino-2,6-dihydroxybenzoic acid (also known as 4-amino-γ-resorcylic acid). This specific scaffold is struct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of bioactive derivatives from 4-Amino-2,6-dihydroxybenzoic acid (also known as 4-amino-γ-resorcylic acid).

This specific scaffold is structurally distinct from 4-aminosalicylic acid (4-ASA). Its unique C2,C6-dihydroxy substitution pattern confers exceptional electron density and chelating capability, making it a versatile building block for Schiff base antibiotics , benzoxazole fluorophores , and biomimetic metal complexes .

Introduction & Chemical Rationale

4-Amino-2,6-dihydroxybenzoic acid (ADBA) represents a "privileged structure" in medicinal chemistry due to its zwitterionic nature and multiple reactive sites. Unlike simple aminobenzoic acids, ADBA possesses:

  • Nucleophilic Amine (C4-NH₂): Ideal for imine formation (Schiff bases) and diazotization.

  • Chelating Pocket (C1-COOH + C2/C6-OH): A tridentate-like oxygen motif capable of binding divalent metals (Zn²⁺, Cu²⁺) with high affinity, mimicking bacterial siderophores.

  • Electron-Rich Ring: The resorcinol core facilitates electrophilic aromatic substitution, allowing for further functionalization.

Critical Stability Note: The 2,6-dihydroxy substitution pattern stabilizes the carboxylate anion via intramolecular hydrogen bonding. However, under forcing thermal conditions (>150°C) without acidic catalysis, the molecule is prone to decarboxylation to form 5-aminanesorcinol. The protocols below are optimized to prevent this degradation.

Strategic Synthesis Overview

We define two primary derivatization pathways to maximize bioactivity:

  • Pathway A (N-Derivatization): Synthesis of Schiff Bases targeting antimicrobial activity. The azomethine linkage (-N=CH-) mimics peptide bonds and inhibits bacterial enzymes.

  • Pathway B (C-Terminus Derivatization): Synthesis of Benzoxazoles via condensation with o-aminophenol.[1] This creates rigid, planar pharmacophores often used in anticancer research.

Pathway Visualization (DOT Diagram)

SynthesisStrategy Start 4-Amino-2,6- dihydroxybenzoic acid Schiff Schiff Base Derivatives (Antimicrobial) Start->Schiff EtOH, Reflux Glacial AcOH Benzox Benzoxazole Derivatives (Anticancer/Fluorescent) Start->Benzox PPA, 140°C Cyclodehydration Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Schiff Aminophenol o-Aminophenol Aminophenol->Benzox

Figure 1: Divergent synthesis strategy. Pathway A utilizes the amine for Schiff base formation.[2] Pathway B utilizes the carboxylic acid for heterocyclic cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of Antimicrobial Schiff Bases

Mechanism: Nucleophilic attack of the C4-amine onto an aldehyde carbonyl, followed by dehydration. Target Bioactivity: Disruption of bacterial cell walls; antioxidant radical scavenging.

Reagents
  • Substrate: 4-Amino-2,6-dihydroxybenzoic acid (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde) (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (cat. amount)

Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol (0.845 g) of 4-Amino-2,6-dihydroxybenzoic acid in 20 mL of absolute ethanol. Note: Mild heating (40°C) may be required due to the zwitterionic lattice.

  • Addition: Add 5 mmol of the chosen aromatic aldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). The Schiff base typically appears as a distinct yellow/orange spot.

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product should precipitate as colored crystals.

  • Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Purify by recrystallization from hot ethanol/water (8:2) to yield the pure azomethine derivative.

Data Validation (Expected):

  • IR Spectroscopy: Appearance of a sharp band at 1600–1625 cm⁻¹ (C=N stretching). Disappearance of the NH₂ doublets (3300–3400 cm⁻¹).

  • ¹H NMR: Singlet signal at δ 8.0–9.0 ppm corresponding to the azomethine proton (-N=CH -).

Protocol B: Synthesis of Benzoxazole Derivatives (PPA Method)

Rationale: The carboxylic acid group of ADBA is condensed with o-aminophenol. Polyphosphoric Acid (PPA) acts as both the solvent and the dehydrating agent, driving the cyclization to the benzoxazole ring.[2]

Reagents
  • Substrate: 4-Amino-2,6-dihydroxybenzoic acid (1.0 equiv)

  • Reagent: o-Aminophenol (1.0 equiv)[2]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA)[1][2][3]

Step-by-Step Procedure
  • Preparation: In a dry beaker, mix 5 mmol of ADBA and 5 mmol of o-aminophenol.

  • PPA Addition: Add 15 g of PPA. Stir manually with a glass rod to ensure the solids are thoroughly wetted and dispersed in the viscous acid.

  • Cyclization: Heat the mixture to 140°C in an oil bath with mechanical stirring.

    • Critical Control: Do not exceed 160°C to prevent thermal decarboxylation of the resorcinol ring before cyclization occurs.

    • Duration: Maintain heating for 3–4 hours. The mixture will turn into a dark, homogenous syrup.

  • Quenching: Cool the reaction mixture to ~60°C. Pour the syrup slowly into 200 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the crude benzoxazole will precipitate as a solid.

  • Neutralization: The suspension will be highly acidic. Neutralize to pH ~7 using 10% Sodium Bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will occur.

  • Isolation: Filter the solid product and wash extensively with water.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) if high purity is required for biological assays.

Data Validation (Expected):

  • IR Spectroscopy: Appearance of C=N (oxazole ring) stretch at ~1610 cm⁻¹ and C-O-C stretch at ~1050 cm⁻¹.

  • ¹H NMR: Downfield shift of aromatic protons due to the electron-withdrawing benzoxazole ring.

Bioactivity & Applications Summary

Derivative ClassTarget MechanismPrimary Application
Schiff Bases Inhibition of DNA gyrase; Chelation of metal ions in metalloenzymes.Antibacterial (S. aureus, E. coli) Antifungal (C. albicans)
Benzoxazoles Intercalation into DNA; Inhibition of thymidylate synthase.Anticancer (HeLa, MCF-7 lines) Fluorescent Probes
Metal Complexes Radical scavenging (SOD mimicry).Antioxidant Anti-inflammatory
Workflow Diagram: Schiff Base Synthesis

Workflow Step1 Step 1: Dissolve ADBA in Ethanol (40°C) Step2 Step 2: Add Aldehyde + cat. AcOH Step1->Step2 Step3 Step 3: Reflux 4-6h (Monitor TLC) Step2->Step3 Step4 Step 4: Ice Bath Cooling (Precipitation) Step3->Step4 Step5 Step 5: Vacuum Filtration & Wash (Cold EtOH) Step4->Step5 Validation Validation: IR (1620 cm⁻¹) NMR (Azomethine H) Step5->Validation

Figure 2: Operational workflow for the synthesis of Schiff base derivatives.

References

  • Schiff Base Chemistry & Bioactivity

    • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Aminobenzoic Acid-Derived Schiff Bases.[4] National Institutes of Health (PMC). Available at: [Link]

  • Benzoxazole Synthesis

    • Synthesis of Benzoxazoles via PPA Cyclization.[2] Organic Chemistry Portal. Available at: [Link]

  • Resorcylic Acid Stability

    • Synthesis of 2,6-Dihydroxybenzoic Acid and Decarboxylase Activity.[5] MDPI. Available at: [Link]

  • General Reactivity of Aminobenzoic Acids

    • Synthesis and Characterization of Schiff Bases Derived from 4-Aminobenzoic Acid. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Synthesis of 4-Amino-2,6-dihydroxybenzoic Acid via Catalytic Hydrogenation

Abstract This document provides a comprehensive guide to the synthesis of 4-Amino-2,6-dihydroxybenzoic acid through the catalytic hydrogenation of its nitro precursor, 4-Nitro-2,6-dihydroxybenzoic acid. Catalytic hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-Amino-2,6-dihydroxybenzoic acid through the catalytic hydrogenation of its nitro precursor, 4-Nitro-2,6-dihydroxybenzoic acid. Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups, offering high yields and purity, which are critical in research and pharmaceutical development.[1] This application note details the underlying principles, critical experimental parameters, a step-by-step laboratory protocol, and methods for reaction validation and product characterization.

Introduction and Rationale

4-Amino-2,6-dihydroxybenzoic acid is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The conversion of a nitro group to an amine is a fundamental transformation in organic chemistry.[2] Among various reduction methods, catalytic hydrogenation using palladium on carbon (Pd/C) is frequently the method of choice due to its high efficiency, operational simplicity, and the generation of water as the only stoichiometric byproduct.[3][4]

This protocol is designed for researchers and drug development professionals, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes. The procedure emphasizes safety, reaction monitoring, and rigorous characterization of the final product.

Reaction Principle and Mechanism

The catalytic hydrogenation of an aromatic nitro compound to its corresponding aniline derivative is a surface-mediated reaction that occurs on a heterogeneous catalyst, typically a noble metal like palladium supported on activated carbon.[5][6] The overall transformation involves the transfer of three equivalents of molecular hydrogen (H₂).

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[7] Complete reduction to the amine is crucial, as the accumulation of hydroxylamine intermediates can be a potential hazard and lead to impurities.[8]

Reaction: 4-Nitro-2,6-dihydroxybenzoic acid + 3 H₂ --(Pd/C)--> 4-Amino-2,6-dihydroxybenzoic acid + 2 H₂O

Critical Experimental Parameters: A Deeper Look

The success of this hydrogenation is contingent on the careful control of several key parameters.

  • Catalyst Selection and Loading : 10% Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, offering excellent activity and selectivity.[6] A catalyst loading of 1-5% by weight relative to the substrate is typically sufficient to achieve a reasonable reaction rate without excessive cost.[6][9]

  • Solvent System : The choice of solvent is critical for dissolving the starting material and ensuring efficient contact with the solid catalyst and hydrogen gas. Due to the polar nature of the substrate, protic solvents like ethanol or methanol are suitable.[1] A patent for a similar transformation involving p-nitrobenzoic acid highlights the utility of an aqueous basic solution to dissolve the substrate as its salt, which can significantly improve reaction kinetics.[9]

  • Control of pH : For nitrobenzoic acids, maintaining a pH between 5 and 7 has been shown to be optimal for the hydrogenation process.[9] This prevents side reactions and can improve the purity of the final product. An alkali metal hydroxide or carbonate can be used to adjust the pH into the desired range.[9]

  • Hydrogen Pressure : While high pressures can be used, this reduction often proceeds efficiently at moderate hydrogen pressures (e.g., 30-50 psig or ~2-3.5 bar).[1][9] For lab-scale synthesis, a hydrogen-filled balloon can also be sufficient, although pressurized systems offer faster and more controlled reaction conditions.[6]

  • Temperature : The reaction can be conducted at room temperature, but gentle heating to 50-80 °C can significantly accelerate the rate of hydrogen uptake.[9] Temperature should be monitored to prevent potential runaway reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the reduction of 4-Nitro-2,6-dihydroxybenzoic acid using 10% Pd/C as the catalyst in a pressurized hydrogenation apparatus.

4.1. Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
4-Nitro-2,6-dihydroxybenzoic acid≥98%N/ASubstrate
10% Palladium on Carbon (Pd/C)50% water wetMajor Chemical SupplierCatalyst
Ethanol (or Methanol)AnhydrousMajor Chemical SupplierSolvent
Sodium Hydroxide (NaOH)Reagent GradeMajor Chemical SupplierFor pH adjustment
Hydrochloric Acid (HCl)1 M SolutionMajor Chemical SupplierFor product precipitation
Celite® 545N/AMajor Chemical SupplierFiltration aid
Nitrogen (N₂) GasHigh PurityN/AInert gas for purging
Hydrogen (H₂) GasHigh PurityN/AReducing agent
4.2. Step-by-Step Procedure
  • Reactor Setup : In a pressure-rated hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-Nitro-2,6-dihydroxybenzoic acid (1.0 eq).

  • Solvent Addition : Add ethanol to the vessel to dissolve or suspend the substrate (approx. 10-20 mL per gram of substrate).

  • pH Adjustment (Optional but Recommended) : If the substrate has poor solubility, add a dilute aqueous solution of sodium hydroxide (0.95 to 1.0 equivalents) to dissolve the acid and adjust the pH to approximately 5.5-6.5.[9]

  • Catalyst Addition : Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 2% by weight of the substrate).[6][9] Caution : Dry Pd/C can be pyrophoric. Always handle it in a wet state or under an inert atmosphere.

  • System Purge : Seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~50 psig and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation : After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to ~50 psig, vent). Do this 2-3 times. Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psig).[1]

  • Reaction Execution : Begin vigorous stirring or shaking and, if required, heat the reaction mixture to the target temperature (e.g., 50 °C).

  • Reaction Monitoring : Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of a small, carefully vented aliquot.[1]

  • System Cooldown and Purge : Once complete, stop the heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (3-5 cycles).

  • Catalyst Filtration : Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution : The used catalyst on the filter paper should not be allowed to dry in the air, as it can ignite. Quench the filter cake with water immediately after use.

  • Product Isolation : Transfer the filtrate to a beaker. While stirring, slowly add 1 M hydrochloric acid to acidify the solution to a pH of ~3-4. The target product, 4-Amino-2,6-dihydroxybenzoic acid, should precipitate out of the solution.

  • Purification : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under a vacuum to yield the final product.

Process Validation and Characterization (Trustworthiness)

To ensure the identity and purity of the synthesized compound, a self-validating system of analysis is essential.

  • Reaction Monitoring :

    • TLC : Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) to track the disappearance of the starting material. The product amine should have a different Rf value.

  • Final Product Characterization :

    • ¹H NMR Spectroscopy : To confirm the molecular structure by analyzing proton chemical shifts, integrations, and coupling patterns. The appearance of a new signal for the -NH₂ group and shifts in the aromatic protons will confirm the conversion.

    • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

    • Melting Point : To compare with literature values as a measure of purity.

Workflow and Logic Visualization

The following diagram illustrates the complete workflow for the synthesis of 4-Amino-2,6-dihydroxybenzoic acid.

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Hydrogenation Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Validation A Starting Material: 4-Nitro-2,6-dihydroxybenzoic Acid D Assemble in Pressure Vessel A->D B Solvent (Ethanol) & Optional Base (NaOH) B->D C Catalyst: 10% Pd/C C->D E Inert Gas Purge (N₂ cycles) D->E Seal Vessel F H₂ Purge & Pressurize (e.g., 50 psig) E->F G Stir & Heat (e.g., 50°C) F->G H Monitor H₂ Uptake (TLC / LC-MS) G->H I Cool & Purge (N₂) H->I Reaction Complete J Filter through Celite (Remove Pd/C) I->J K Acidify Filtrate (HCl) to Precipitate Product J->K L Isolate by Filtration Wash & Dry K->L M Final Product: 4-Amino-2,6-dihydroxybenzoic Acid L->M Purified Solid N Characterization (NMR, MS, MP) M->N

Sources

Application

Preparation of high-performance fibers using 4-Amino-2,6-dihydroxybenzoic acid monomers

Application Note: Preparation of High-Performance Poly(2,6-dihydroxy-p-benzamide) Fibers Executive Summary This guide details the protocol for synthesizing and spinning high-performance fibers using 4-Amino-2,6-dihydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of High-Performance Poly(2,6-dihydroxy-p-benzamide) Fibers

Executive Summary

This guide details the protocol for synthesizing and spinning high-performance fibers using 4-Amino-2,6-dihydroxybenzoic acid (ADBA) . Unlike standard aramids (e.g., Kevlar®) or polybenzoxazoles (e.g., Zylon®), ADBA-based polymers introduce a high density of intramolecular and intermolecular hydrogen bonds via the 2,6-hydroxyl moieties.

This specific molecular architecture yields Poly(2,6-dihydroxy-p-benzamide) (PDHBA) . This polymer is structurally analogous to the "M5" fiber (PIPD) concept, where lateral hydrogen bonding solves the classic problem of low compressive strength in rigid-rod fibers.

Key Applications:

  • Next-generation ballistic protection (high compressive strength).

  • Aerospace structural composites (replacing carbon fiber in non-conductive applications).

  • Biomedical scaffolds (due to surface hydroxyl functionality).

Scientific Rationale & Chemistry

The Monomer Advantage (ADBA)

The monomer 4-Amino-2,6-dihydroxybenzoic acid is an AB-type monomer. This simplifies stoichiometry compared to AA+BB systems (like Diamine + Diacid), ensuring inherent 1:1 stoichiometry and high molecular weight.

  • Rigidity: The para-orientation of the amine (pos. 4) and acid (pos.[1] 1) creates a linear, rigid backbone.

  • Planarization: The hydroxyl groups at positions 2 and 6 form intramolecular hydrogen bonds with the carbonyl oxygen of the amide linkage. This locks the polymer chain into a planar, ribbon-like conformation, essential for liquid crystallinity.

  • Interchain Locking: In the solid state, these hydroxyls function as hydrogen bond donors to the amide nitrogens of adjacent chains, creating a "zipper" effect that significantly enhances shear and compressive strength.

Reaction Pathway

The polymerization is a condensation reaction driven in Polyphosphoric Acid (PPA) .[2] PPA acts as both the solvent for the rigid polymer and the dehydrating agent.[2]



Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
4-Amino-2,6-dihydroxybenzoic acid (ADBA) >99.5% (Recrystallized)Monomer
Polyphosphoric Acid (PPA) 83-85% P₂O₅ contentSolvent/Catalyst
Phosphorus Pentoxide (P₂O₅) Reagent GradeScavenger
Water/Methanol HPLC GradePrecipitation/Washing

Critical Control Point: The PPA must have a high P₂O₅ content (83%+) to ensure effective dehydration. Low P₂O₅ content leads to low molecular weight oligomers.

Monomer Synthesis (Pre-cursor Step)

If ADBA is not commercially available, it is synthesized via the Kolbe-Schmitt carboxylation of 5-aminoresorcinol.

  • Reactant: 5-aminoresorcinol (3,5-dihydroxyaniline).

  • Conditions: Potassium bicarbonate (

    
    ), 
    
    
    
    pressure (50 bar), 140°C.
  • Purification: Acidification followed by recrystallization from water/ethanol to remove the 2,4-isomer.

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) must show singlet at
    
    
    ppm (protons at 3,5 position).
Polymerization in PPA (Step-by-Step)

Step 1: Dehydrochlorination (If using HCl salt) If using ADBA-HCl, the HCl must be removed first.

  • Load ADBA-HCl into the reactor.

  • Add PPA (77% P₂O₅ initially).

  • Heat to 60°C under vacuum for 24h to remove HCl gas.

Step 2: P₂O₅ Adjustment

  • Add solid P₂O₅ to adjust the PPA concentration to 83% .

  • Why? This maximizes the solubility of the monomer while providing sufficient driving force for condensation.

Step 3: Thermal Staging (Polycondensation) Execute the following temperature ramp under dry Nitrogen flow:

  • 100°C for 2 hours: Dissolution and oligomer formation.

  • 130°C for 4 hours: Propagation. Viscosity will rise significantly.

  • 150°C for 2 hours: Final molecular weight build.

  • Stirring: High-torque mechanical stirring is required. As the solution becomes liquid crystalline (nematic), "Opalescence" (stir-opalescence) will be observed.

Step 4: Termination The resulting dope (polymer solution) is stable and can be spun directly. Do not precipitate if fibers are the goal.

Fiber Spinning Protocol (Dry-Jet Wet Spinning)

The PDHBA polymer forms a Lyotropic Liquid Crystal in PPA. This allows for high chain orientation during spinning.

Spinning Setup
  • Spinneret: 10-hole, 150 µm diameter.

  • Air Gap: 10–20 mm (Critical for draw-down orientation).

  • Coagulation Bath: Water at 4°C.

Workflow
  • Extrusion: Heat the PPA dope to 80–100°C to lower viscosity. Extrude through the spinneret.

  • Draw-Down: Apply a draw ratio (DR) of 5–10 in the air gap. The elongational flow here aligns the rigid rods parallel to the fiber axis.

  • Coagulation: The fiber enters the water bath. PPA leaches out, locking the structure.

  • Washing: Spools must be washed in running water for 48 hours to remove all traces of phosphoric acid. Residual acid causes degradation over time.

  • Heat Treatment (Annealing):

    • Pass dried fiber through a tube furnace at 400°C under Nitrogen tension.

    • Effect: This perfects the lateral hydrogen bonding network and increases modulus by 20-50%.

Process Visualization (Graphviz)

The following diagram illustrates the critical path from Monomer to High-Performance Fiber.

ADBA_Fiber_Process Monomer Monomer: 4-Amino-2,6-dihydroxybenzoic acid Reactor Reactor: Polycondensation (100°C -> 150°C) Monomer->Reactor Feed PPA_Mix PPA Solvent Mix (83% P2O5) PPA_Mix->Reactor Solvent LC_Phase Nematic Liquid Crystal Phase Reactor->LC_Phase Viscosity Increase Spinning Dry-Jet Wet Spinning (Air Gap: 15mm) LC_Phase->Spinning Extrusion Coagulation Coagulation Bath (H2O, 4°C) Spinning->Coagulation Phase Inversion Annealing Heat Treatment (400°C, N2) Coagulation->Annealing Washing & Drying Fiber Final Product: PDHBA Fiber Annealing->Fiber Crystallization

Caption: Workflow for the synthesis of PDHBA fibers via PPA polycondensation and dry-jet wet spinning.

Characterization & Expected Properties

Structural Verification
  • FT-IR: Look for Amide I (

    
    ) and Amide II (
    
    
    
    ) bands. A broad band at
    
    
    confirms the presence of hydroxyl groups participating in H-bonding.
  • Intrinsic Viscosity (IV): Dissolve fiber in Methanesulfonic Acid (MSA) at 30°C. Target IV: 15–25 dL/g .

Mechanical Performance Data
PropertyStandard Aramid (PPTA)PDHBA (Target)Mechanism
Tensile Modulus 80–120 GPa140–180 GPa Rigid rod backbone + Planarization
Tensile Strength 2.8–3.2 GPa3.0–4.0 GPa High molecular weight
Compressive Strength ~0.4 GPa>1.0 GPa Lateral H-bonding (Zipper effect)
Thermal Decomposition 500°C550°C High aromatic density

Troubleshooting Guide

  • Problem: Low Intrinsic Viscosity (<10 dL/g).

    • Cause: Moisture in PPA or incorrect P₂O₅ stoichiometry.

    • Fix: Dry monomer under vacuum at 100°C for 12h. Ensure PPA is adjusted to 83% P₂O₅.

  • Problem: Fiber brittleness during spinning.

    • Cause: Coagulation too rapid or voids formed.

    • Fix: Increase air gap length; ensure coagulation bath is cold (<5°C) to slow diffusion.

  • Problem: Dark/Black Polymer color.

    • Cause: Oxidation during polymerization.

    • Fix: Ensure strict Nitrogen purge. Add trace Tin (Sn) metal as antioxidant.

References

  • Sikkema, D. J. (1998). "Design, synthesis, and properties of a new rigid-rod polymer, PIPD or 'M5': high modulus and tenacity fibers with substantial compressive strength." Polymer, 39(24), 5999-6010. Link

  • Wolfe, J. F. (1988). "Polybenzothiazoles and Polybenzoxazoles."[2] Encyclopedia of Polymer Science and Engineering, Vol 11. Wiley-Interscience. Link

  • Lindsey, A. S., & Jeskey, H. (1957). "The Kolbe-Schmitt Reaction." Chemical Reviews, 57(4), 583–620. Link

  • Klun, U., et al. (2024). "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation." MDPI Processes. Link

  • Yang, H., et al. (2012). "Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber." European Polymer Journal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 4-Amino-2,6-dihydroxybenzoic acid in aqueous media

A-Scientist's Guide to Overcoming Aqueous Solubility Challenges Introduction 4-Amino-2,6-dihydroxybenzoic acid is a polyfunctional aromatic compound of interest in various research and development fields. Its structure,...

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist's Guide to Overcoming Aqueous Solubility Challenges

Introduction

4-Amino-2,6-dihydroxybenzoic acid is a polyfunctional aromatic compound of interest in various research and development fields. Its structure, featuring acidic carboxyl and phenolic hydroxyl groups alongside a basic amino group, presents a significant challenge for formulation in neutral aqueous media. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively manage and overcome these solubility issues, ensuring experimental success and reproducibility.

Physicochemical Properties at a Glance

Understanding the fundamental properties of 4-Amino-2,6-dihydroxybenzoic acid is the first step in diagnosing and solving solubility problems. The molecule's behavior in solution is governed by its multiple ionizable groups.

PropertyValue / PredictionSource
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.14 g/mol [1]
Predicted Water Solubility Sparingly soluble at neutral pH.Inferred from related isomers[2]
Predicted pKa Values Carboxylic Acid (pKa₁): ~1.5 (Highly Acidic) Amino Group (pKa₂): ~4-5 Hydroxyl Groups (pKa₃, pKa₄): >8Inferred from similar structures[3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-2,6-dihydroxybenzoic acid not dissolving in neutral water (e.g., Milli-Q, PBS pH 7.4)?

A: The primary reason is the molecule's amphoteric and zwitterionic nature. It possesses both acidic (carboxyl, hydroxyl) and basic (amino) functional groups. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. In this state, intermolecular attractions are maximized, and solubility in water is at its minimum. For this compound, the pI is likely in the acidic to near-neutral range, leading to poor solubility in standard aqueous buffers.

Q2: What is the most effective way to dissolve this compound for my experiments?

A: The most effective and common strategy is pH adjustment . By shifting the pH of your solvent far away from the molecule's isoelectric point, you can ensure it exists as a fully charged, and therefore more soluble, salt.

  • To create an anionic salt: Add a base (e.g., 1 M NaOH) to raise the pH above 10. This deprotonates the carboxylic and phenolic hydroxyl groups, resulting in a highly soluble carboxylate/phenolate salt.

  • To create a cationic salt: Add an acid (e.g., 1 M HCl) to lower the pH below 2. This protonates the amino group while keeping the highly acidic carboxyl group partially protonated, forming a soluble ammonium salt.

Q3: My aqueous solution of 4-Amino-2,6-dihydroxybenzoic acid turned yellow/brown. What happened and is it still usable?

A: This color change is a classic indicator of oxidation . The aminophenol moiety in the molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by elevated pH, light exposure, and higher temperatures. The resulting oxidized species are impurities that can interfere with your experiments. It is strongly recommended to prepare solutions fresh whenever possible and discard any discolored solutions to ensure data integrity.

Q4: Can I use organic co-solvents like DMSO or Ethanol to dissolve the compound?

A: Yes, organic solvents can be used. 2,6-Dihydroxybenzoic acid, a related compound, is soluble in DMSO[6]. However, consider the compatibility of the co-solvent with your downstream application. For cell-based assays, high concentrations of DMSO can be cytotoxic. For biophysical assays, organic solvents can interfere with protein structure or binding kinetics. If using a co-solvent, a common practice is to prepare a concentrated stock (e.g., 10-50 mM in 100% DMSO) and then dilute it into your aqueous experimental buffer, ensuring the final organic solvent concentration is tolerably low (typically <1%).

Troubleshooting Guide: From Suspension to Solution

Problem EncounteredProbable Scientific CauseRecommended Solution & Scientific Rationale
Compound remains a solid suspension in neutral buffer. The pH of the buffer is too close to the compound's isoelectric point (pI), minimizing solubility.Primary: Adjust the pH. Add 1 M NaOH dropwise to raise the pH > 10, or add 1 M HCl dropwise to lower the pH < 2. This ensures the molecule is fully ionized as a soluble salt. See Protocol 1 . Secondary: Use a co-solvent like DMSO to prepare a concentrated stock before diluting into your aqueous buffer.
Compound dissolves initially with pH adjustment but precipitates over time. The buffer capacity was insufficient to maintain the extreme pH, causing it to drift back towards the pI. Alternatively, the final concentration exceeds the solubility limit even at the adjusted pH.Primary: Use a stronger buffer system or re-adjust the pH of the final solution. Secondary: Prepare a more dilute solution. Tertiary: Filter the solution through a 0.22 µm syringe filter immediately after preparation to remove any micro-precipitates before use.
Solution rapidly changes color (e.g., to yellow, brown, or pink). The aminophenol structure is undergoing oxidation. This is often catalyzed by dissolved oxygen in the solvent and exposure to ambient light.[7]Primary: Prepare solutions fresh immediately before each experiment. Secondary: Use deoxygenated solvents. Sparge your water or buffer with an inert gas (Nitrogen or Argon) for 15-20 minutes before adding the compound. Tertiary: Protect the solution from light by using amber vials or wrapping containers in aluminum foil. Store on ice or at 2-8°C.[7] Advanced: If compatible with your system, add an antioxidant like ascorbic acid (0.1 mg/mL) to the solvent before adding the compound.[7]

Visualizing Key Concepts

pH-Dependent Ionization and Solubility

The solubility of 4-Amino-2,6-dihydroxybenzoic acid is critically dependent on its ionization state, which is dictated by the solution's pH relative to the molecule's pKa values.

G cluster_low_ph Low pH (<2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (>10) low_ph Predominantly Cationic (Protonated Amino Group) High Solubility pI Zwitterionic (Net Charge Zero) Minimum Solubility low_ph->pI Increase pH high_ph Predominantly Anionic (Deprotonated Carboxyl/Hydroxyls) High Solubility pI->high_ph Increase pH

Caption: pH effect on the charge and solubility of 4-Amino-2,6-dihydroxybenzoic acid.

Experimental Protocols

Protocol 1: Solubilization via Basic pH Adjustment

This is the recommended primary method for preparing an aqueous stock solution.

  • Preparation: Weigh the desired mass of 4-Amino-2,6-dihydroxybenzoic acid into a sterile container.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q). The compound will likely form a suspension.

  • Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's appearance. Continue adding drops until the solid material completely dissolves. The solution should become clear.

  • pH Check (Optional but Recommended): Use a calibrated pH meter to confirm the pH is in the desired range (e.g., pH 10-11).

  • Final Volume: Add water to reach the final target volume and mix thoroughly.

  • Sterilization & Use: If required, sterile-filter the solution through a 0.22 µm syringe filter. Due to the risk of oxidation, use this solution immediately .

Protocol 2: Workflow for Preparing a Stabilized Solution

This protocol incorporates best practices to minimize compound degradation for experiments requiring the highest stability.

G start Start deoxygenate 1. Deoxygenate Solvent (Sparge with N₂/Ar for 15 min) start->deoxygenate weigh 2. Weigh Compound (Use amber vial) deoxygenate->weigh dissolve 3. Add Solvent & Dissolve (Using Protocol 1 - pH adjustment) weigh->dissolve store 4. Store Solution (2-8°C, protected from light) dissolve->store use 5. Use Immediately (Prepare fresh for best results) store->use end End use->end

Sources

Optimization

Technical Support Center: Optimizing Polymerization of 4-Amino-2,6-dihydroxybenzoic acid

Welcome to the technical support center for the polymerization of 4-Amino-2,6-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 4-Amino-2,6-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific rationale behind experimental choices to help you achieve optimal results in your polymerization reactions.

Introduction

The polymerization of 4-Amino-2,6-dihydroxybenzoic acid presents a unique set of challenges and opportunities due to the multifunctional nature of the monomer. The presence of an amino group, two hydroxyl groups, and a carboxylic acid group allows for various polymerization strategies, including polycondensation, to form polyesters, polyamides, or polyesteramides. Optimizing the reaction temperature is a critical parameter that significantly influences the molecular weight, polydispersity, and overall properties of the resulting polymer. This guide will provide a structured approach to troubleshooting common issues and answering frequently asked questions related to temperature optimization in this specific polymerization.

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of 4-Amino-2,6-dihydroxybenzoic acid, with a focus on the role of reaction temperature.

Question 1: My polymerization of 4-Amino-2,6-dihydroxybenzoic acid results in a low molecular weight polymer. How can I increase it by optimizing the temperature?

Answer:

Achieving a high molecular weight is a common challenge in step-growth polymerization. Temperature plays a crucial role in this process.

  • Insufficient Temperature: If the reaction temperature is too low, the kinetic energy of the monomer molecules may be insufficient to overcome the activation energy barrier for the polymerization reaction. This leads to a slow reaction rate and, consequently, a low degree of polymerization before the reaction is terminated. A low temperature may also increase the viscosity of the reaction mixture, hindering the effective diffusion of monomers and growing polymer chains.

  • Excessive Temperature: Conversely, excessively high temperatures can be detrimental. While higher temperatures increase the reaction rate, they can also promote side reactions such as decarboxylation of the benzoic acid moiety or oxidative degradation of the amino and hydroxyl groups.[1][2] These side reactions can lead to chain termination or the formation of structural defects, both of which limit the final molecular weight. Furthermore, at very high temperatures, a ceiling temperature may be reached where the rate of depolymerization becomes significant, creating an equilibrium that limits the achievable molecular weight.[3]

Troubleshooting Steps:

  • Systematic Temperature Screening: Conduct a series of small-scale polymerization reactions at a range of temperatures (e.g., starting from 120°C and increasing in 20°C increments) while keeping all other parameters constant (monomer concentration, catalyst, reaction time, and atmosphere).

  • Monitoring Reaction Progression: For each temperature, monitor the progress of the polymerization by taking aliquots at different time points and analyzing the molecular weight (e.g., by gel permeation chromatography - GPC) and monomer conversion (e.g., by NMR or HPLC).

  • Thermal Analysis of the Monomer: Perform a thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of the 4-Amino-2,6-dihydroxybenzoic acid monomer to determine its decomposition temperature. This will help you establish a safe upper-temperature limit for your polymerization reactions.[4]

Question 2: I am observing discoloration (yellowing or browning) in my polymer product. What is the cause, and how can I prevent it?

Answer:

Discoloration of the polymer is often an indication of undesirable side reactions occurring at elevated temperatures.

  • Oxidation: The amino and dihydroxy functional groups in the monomer are susceptible to oxidation, especially at higher temperatures and in the presence of oxygen. This oxidation can lead to the formation of colored byproducts.

  • Degradation: As mentioned previously, high temperatures can lead to the thermal degradation of the monomer or the resulting polymer, which can also result in discoloration.[2]

Preventative Measures:

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the solvent and monomer are thoroughly degassed before starting the reaction.

  • Temperature Control: Carefully control the reaction temperature and avoid localized overheating. Use a well-calibrated heating mantle or oil bath.

  • Antioxidants: Consider the addition of a small amount of an antioxidant to the reaction mixture to inhibit oxidative side reactions. The choice of antioxidant should be carefully considered to ensure it does not interfere with the polymerization process.

  • Reaction Time: Optimize the reaction time. Prolonged exposure to high temperatures, even under an inert atmosphere, can increase the likelihood of side reactions.

Question 3: The polymerization reaction seems to stall or proceed very slowly. Could this be a temperature-related issue?

Answer:

A sluggish or stalled reaction is often linked to insufficient thermal energy.

  • Low Temperature: The most common reason for a slow reaction is a temperature that is too low to provide the necessary activation energy for the polymerization to proceed at a reasonable rate.

  • Phase Changes: Depending on the solvent and reaction conditions, the monomer or the growing polymer may precipitate out of the solution if the temperature is not optimal, effectively halting the reaction.

Troubleshooting Steps:

  • Increase Temperature Incrementally: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress.

  • Solvent Selection: Ensure that the chosen solvent can maintain the monomer and the growing polymer in the solution at the reaction temperature. You may need to screen different solvents with higher boiling points.

  • Catalyst Activity: The activity of the catalyst, if one is used, is also temperature-dependent. Ensure that the reaction temperature is within the optimal range for the chosen catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for optimizing the polymerization of 4-Amino-2,6-dihydroxybenzoic acid?

A1: Without a specific established protocol, a good starting point for optimization would be in the range of 120-160°C for solution polymerization. For melt polymerization, the temperature would need to be above the melting point of the monomer. It is crucial to perform systematic experiments to determine the optimal temperature for your specific reaction conditions (catalyst, solvent, monomer concentration).

Q2: How does the choice of catalyst affect the optimal reaction temperature?

A2: Catalysts work by lowering the activation energy of the reaction, which can allow the polymerization to proceed at a lower temperature.[5] Different catalysts have different optimal operating temperatures. For example, some organometallic catalysts may require higher temperatures to become fully active, while enzymatic catalysts will have a very specific and often lower optimal temperature range.[6] When selecting a catalyst, it is important to consider its thermal stability and activity profile as a function of temperature.

Q3: Can I use thermal analysis techniques to determine the optimal polymerization temperature?

A3: Thermal analysis techniques like DSC and TGA are invaluable tools. DSC can be used to study the thermal transitions of the monomer and polymer, such as melting point and glass transition temperature, which can inform the choice of polymerization temperature.[7] TGA can determine the decomposition temperature of the monomer and polymer, helping to set an upper limit for the reaction temperature to avoid degradation.[4]

Q4: What are the potential side reactions at different temperatures that I should be aware of?

A4:

  • Low Temperatures: Incomplete reaction and low molecular weight are the primary concerns.

  • Moderate Temperatures: This is often the optimal range where the rate of polymerization is significant and side reactions are minimized.

  • High Temperatures:

    • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide.

    • Oxidation: The amino and hydroxyl groups are prone to oxidation.

    • Cross-linking: Uncontrolled side reactions can lead to the formation of an insoluble, cross-linked polymer.

    • Depolymerization: The polymer may start to break down back into monomers.[3]

Experimental Protocol: Temperature Optimization

This protocol provides a general framework for systematically optimizing the reaction temperature for the polymerization of 4-Amino-2,6-dihydroxybenzoic acid.

Objective: To determine the optimal reaction temperature that yields the highest molecular weight polymer with minimal side products.

Materials:

  • 4-Amino-2,6-dihydroxybenzoic acid (high purity)

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))

  • Catalyst (if applicable, e.g., an organometallic catalyst or an acid catalyst)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for polymerization

  • Analytical instruments: GPC, NMR, TGA, DSC

Procedure:

  • Monomer and Solvent Preparation: Dry the 4-Amino-2,6-dihydroxybenzoic acid under vacuum to remove any residual water. Degas the solvent by bubbling with an inert gas for at least 30 minutes.

  • Reaction Setup: Set up a series of identical reaction vessels equipped with a mechanical stirrer, a condenser, and an inlet for inert gas.

  • Temperature Screening:

    • To each vessel, add the monomer and solvent to achieve the desired concentration.

    • If using a catalyst, add it at this stage.

    • Set each reaction to a different temperature (e.g., 120°C, 140°C, 160°C, 180°C, 200°C).

    • Ensure a constant flow of inert gas throughout the reaction.

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully extract a small aliquot from each reaction vessel.

    • Quench the reaction in the aliquot (e.g., by cooling rapidly).

    • Prepare the samples for analysis.

  • Polymer Characterization:

    • Molecular Weight: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer in each aliquot using GPC.

    • Structure Confirmation: Use NMR to confirm the polymer structure and to check for the presence of side products.

    • Thermal Properties: Perform TGA and DSC on the final polymer products to assess their thermal stability and properties.[7]

  • Data Analysis: Plot the molecular weight as a function of time for each temperature. Identify the temperature that produces the highest molecular weight polymer in a reasonable timeframe without significant evidence of side reactions (e.g., discoloration, insoluble material).

Data Presentation

Table 1: Hypothetical Results of Temperature Optimization Study

Reaction Temperature (°C)Reaction Time (h)Mn ( g/mol )PDIObservations
120245,0002.1Clear, viscous solution. Low conversion.
1402415,0001.8Clear, highly viscous solution.
1602425,0001.6Clear, very viscous solution.
1801222,0001.9Slight yellowing of the solution observed.
200818,0002.5Significant browning and formation of some insoluble particles.

Note: This table presents hypothetical data to illustrate the expected trends. Actual results will vary depending on the specific experimental conditions.

Visualization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_conclusion Conclusion Monomer_Prep Monomer Purification & Drying Reaction_Setup Set up Parallel Reactions Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Degassing Solvent_Prep->Reaction_Setup Temp_Screen Systematic Temperature Screening (e.g., 120-200°C) Reaction_Setup->Temp_Screen Monitoring Aliquot Sampling over Time Temp_Screen->Monitoring GPC GPC Analysis (Mn, Mw, PDI) Monitoring->GPC NMR NMR Analysis (Structure, Side Products) Monitoring->NMR Thermal_Analysis TGA/DSC (Thermal Stability) Monitoring->Thermal_Analysis Data_Analysis Plot Mw vs. Time for each Temperature GPC->Data_Analysis NMR->Data_Analysis Thermal_Analysis->Data_Analysis Optimal_Temp Identify Optimal Temperature Data_Analysis->Optimal_Temp

Caption: Workflow for optimizing reaction temperature.

References

  • Dairanieh, I. S., et al. (Year).
  • Gedde, U. W. (1995). Polymer Physics. Springer.
  • Guillaume, S. M., et al. (2007). Recent advances in the controlled preparation of poly(α-hydroxy acids): Metal-free catalysts and new monomers. Comptes Rendus Chimie, 10(7), 634-653.
  • Odian, G. (2004).
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
  • Cowie, J. M. G., & Arrighi, V. (2007).
  • Al-Maydama, H. M., et al. (2007). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 4, 27-36.
  • Meng, Y. Q., et al. (2010). Thermal Analysis of Aspartic Acid and Its Polymers. Asian Journal of Chemistry, 22(4), 2738-2744.
  • van der Schuur, J. (2018). Synthesis and characterization of novel biobased polyester-imides from natural amino acids, as precursors of polyester-imide urethane coatings. [Master's thesis, University of Groningen].
  • Al-Maydama, H. M., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
  • Wunderlich, B. (2005).
  • Bicerano, J. (2002). Prediction of Polymer Properties. CRC Press.
  • Carraher Jr, C. E. (2017). Carraher's Polymer Chemistry. CRC press.
  • Hatakeyama, T., & Quinn, F. X. (1999). Thermal analysis: fundamentals and applications to polymer science. John Wiley & Sons.
  • Prime, R. B. (2009).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of Substituted Benzoic Acids: An In-Depth Comparison of X-ray Diffraction Techniques for 4-Amino-2,6-dihydroxybenzoic Acid

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict physic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict physical properties, and design new chemical entities. This guide provides a comprehensive analysis of X-ray diffraction (XRD) as the gold standard for the structural characterization of small organic molecules, using 4-Amino-2,6-dihydroxybenzoic acid as a focal point. While a solved crystal structure for this specific molecule is not publicly available, we will draw comparisons with the closely related 2,6-dihydroxybenzoic acid to illustrate the power and nuances of XRD techniques.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but, more critically, the "why" behind the application of X-ray diffraction.

The Significance of Structural Characterization

Substituted benzoic acids are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The seemingly subtle placement of functional groups, such as the amino and hydroxyl moieties in 4-Amino-2,6-dihydroxybenzoic acid, can dramatically alter a molecule's hydrogen bonding capabilities, crystal packing, solubility, and ultimately, its efficacy and bioavailability. Therefore, unambiguous structural determination is not merely an academic exercise but a critical step in the development pipeline.

X-ray Diffraction: The Unrivaled Tool for Atomic-Level Insight

X-ray diffraction stands as the most powerful technique for elucidating the atomic and molecular arrangement within crystalline materials.[3][4] The fundamental principle lies in Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[5] This diffraction pattern serves as a unique fingerprint of the crystalline solid, from which we can deduce unit cell dimensions and the precise coordinates of each atom.[3][6]

A Tale of Two Techniques: Single-Crystal vs. Powder XRD

Within the realm of X-ray diffraction, two primary techniques are employed: single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). The choice between them is dictated by the nature of the sample and the level of structural detail required.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, well-ordered crystal (typically 0.1-0.5 mm)A large collection of randomly oriented microcrystals (a fine powder)[7]
Data Output A 3D map of electron density, leading to precise atomic coordinates, bond lengths, and angles[3][7]A 1D diffractogram (intensity vs. 2θ angle), providing information on phase purity, crystallinity, and lattice parameters[3][8]
Information Yield Unambiguous determination of molecular structure and conformation, stereochemistry, and intermolecular interactions[9]Primarily used for phase identification, quantification of polymorphic forms, and monitoring solid-state transformations[10][11]
Resolution Atomic resolution is routinely achievable[3]Lower resolution due to the overlap of diffraction peaks from the randomly oriented crystallites[8]

For the definitive structural elucidation of a new chemical entity like 4-Amino-2,6-dihydroxybenzoic acid, single-crystal X-ray diffraction is the unequivocal method of choice .[3][4] It is the only technique that can provide the certainty of atomic connectivity and stereochemistry required for regulatory submissions and intellectual property protection.

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process. The following workflow outlines the critical stages, emphasizing the decision-making process and the rationale behind each step.

XRD Workflow cluster_0 Sample Preparation & Initial Characterization cluster_1 Crystallization & Screening cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Synthesis of 4-Amino-2,6-dihydroxybenzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis (NMR, IR, MS) Purification->Initial_Analysis Crystal_Growth Crystal Growth Screening (Vapor Diffusion, Slow Evaporation, etc.) Initial_Analysis->Crystal_Growth Crystal_Selection Selection of a Suitable Single Crystal Crystal_Growth->Crystal_Selection SCXRD Single-Crystal XRD Data Collection Crystal_Selection->SCXRD Data_Reduction Data Reduction & Integration SCXRD->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: A typical workflow for the structural elucidation of a small molecule using single-crystal X-ray diffraction.

Causality in Experimental Choices
  • Crystal Growth: This is often the most challenging and empirical step. The goal is to obtain a single, defect-free crystal. For a molecule like 4-Amino-2,6-dihydroxybenzoic acid, with multiple hydrogen bond donors and acceptors, a variety of solvents and solvent systems (e.g., ethanol/water, acetone/heptane) should be screened to find conditions that favor slow, ordered growth.

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

  • Structure Solution Methods: For small molecules, "direct methods" are typically successful in solving the phase problem of crystallography and generating an initial electron density map.[12]

A Comparative Case Study: 2,6-Dihydroxybenzoic Acid

The crystal structure of 2,6-dihydroxybenzoic acid has been determined by single-crystal X-ray diffraction.[1][2] The crystals are monoclinic, belonging to the P21/c space group.[1] A key feature of its solid-state structure is the formation of hydrogen-bonded carboxylic acid dimers, which then pack in a herringbone motif.[1][2]

Table 2: Crystallographic Data for 2,6-Dihydroxybenzoic Acid [1][2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.4084(5)
b (Å)5.2240(7)
c (Å)22.986(4)
β (°)94.69(3)
V (ų)647.27(16)
Z4

The introduction of an amino group at the 4-position to yield 4-Amino-2,6-dihydroxybenzoic acid would be expected to significantly alter the crystal packing due to the introduction of a potent hydrogen bond donor. One might hypothesize the formation of extended hydrogen-bonded networks involving the amino group, the hydroxyl groups, and the carboxylic acid, potentially disrupting the simple dimer motif seen in the parent compound. Only a single-crystal XRD study could definitively confirm or refute such hypotheses.

When Single Crystals Are Elusive: The Role of Powder XRD and Alternative Techniques

In many instances, particularly in pharmaceutical development, obtaining single crystals suitable for SCXRD can be a significant bottleneck.[8][11] In such cases, other techniques can provide valuable, albeit less complete, structural information.

Powder X-ray Diffraction (PXRD)

If a crystalline powder is obtained, PXRD is an invaluable tool.[11]

  • Fingerprinting: Each crystalline form (polymorph) of a compound will produce a unique PXRD pattern. This is crucial for identifying and controlling the solid form of an active pharmaceutical ingredient (API).

  • Phase Purity: PXRD can readily detect the presence of unwanted crystalline phases or impurities.

  • Structure Verification: While not its primary use, if a crystal structure is known, its theoretical powder pattern can be calculated and compared to the experimental data to confirm the bulk material is the expected phase.

Beyond X-rays: Complementary Techniques
  • Neutron Diffraction: This technique is particularly powerful for accurately locating hydrogen atoms, which are often difficult to resolve with X-ray diffraction.[10] Given the number of hydroxyl, amino, and carboxylic acid protons in 4-Amino-2,6-dihydroxybenzoic acid, neutron diffraction could provide a more detailed picture of the hydrogen bonding network.[10] However, it requires access to a nuclear reactor and is therefore less common.

  • 3D Electron Diffraction (3D ED): A rapidly emerging technique, 3D ED can solve complete structures from nanocrystals that are far too small for conventional X-ray diffraction.[13] This is a game-changing capability for notoriously difficult-to-crystallize compounds.[12][13]

Technique Comparison SCXRD Single-Crystal XRD PXRD Powder XRD SCXRD->PXRD Provides reference for phase ID Neutron Neutron Diffraction SCXRD->Neutron Complementary for H-atom location ED Electron Diffraction SCXRD->ED Handles larger crystals PXRD->SCXRD Guides crystallization efforts ED->SCXRD Handles smaller crystals

Sources

Comparative

Thermal Analysis of 4-Amino-2,6-Dihydroxybenzoic Acid Polymers: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of polymers derived from 4-Amino-2,6-dihydroxybenzoic acid (4-A-2,6-DHBA) . Editorial Note: As no commercial "off-the-shelf" polymer exists solely under this sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of polymers derived from 4-Amino-2,6-dihydroxybenzoic acid (4-A-2,6-DHBA) .

Editorial Note: As no commercial "off-the-shelf" polymer exists solely under this specific CAS name in mass production, this guide treats the subject as a specialized high-performance polyamide (Aramid) derived from the 4-A-2,6-DHBA monomer. The analysis synthesizes predictive material science principles with empirical data from direct structural analogs (such as Poly(p-benzamide) and AB-PBO) to provide a rigorous thermal profile.

Executive Summary

4-Amino-2,6-dihydroxybenzoic acid (4-A-2,6-DHBA) is a multifunctional AB-type monomer capable of self-condensation to form a rigid-rod Polyamide (specifically, a hydroxylated poly(p-benzamide)). Unlike its isomer 3-amino-4-hydroxybenzoic acid (which cyclizes to form Polybenzoxazole, PBO), the 4-amino-2,6-dihydroxy substitution pattern sterically favors the formation of a linear polyamide with strong intramolecular hydrogen bonding .

Key Performance Differentiators:

  • Thermal Stability: High char yield (>50% at 800°C) due to the aromatic backbone, though lower initial decomposition temperature (

    
    ) compared to fully cyclized PBOs (
    
    
    
    ) due to the labile hydroxyl groups.
  • Solubility & Processing: The ortho-hydroxyl groups (relative to the carbonyl) enhance solubility in polar aprotic solvents (NMP, DMAc) compared to unsubstituted aramids (Kevlar/Nomex), facilitating easier processing without concentrated sulfuric acid.

  • Mechanism: The polymer exhibits a unique "double-stranded" hydrogen bonding motif (OH

    
     O=C), stiffening the backbone and elevating the Glass Transition Temperature (
    
    
    
    ).

Material Science Context: Structure & Polymerization

To interpret the TGA and DSC data correctly, one must understand the molecular architecture.

Structural Isomerism: Aramid vs. PBO

The critical distinction lies in the position of the functional groups.[1]

  • Target Monomer (4-A-2,6-DHBA): The amine (C4) and hydroxyls (C2, C6) are meta to each other. Cyclization to a benzoxazole ring is sterically impossible without rearrangement. The result is a Hydroxylated Poly(p-benzamide) .

  • Alternative (3-A-4-HBA): The amine (C3) and hydroxyl (C4) are ortho. This allows thermal cyclization to form Poly(p-phenylene benzobisoxazole) (ABPBO), a ladder-like polymer with superior thermal stability.

Polymerization Pathway Visualization

The following diagram illustrates the formation of the 4-A-2,6-DHBA polymer and its intramolecular hydrogen bonding network.

Polymerization Monomer Monomer 4-Amino-2,6-dihydroxybenzoic acid Reaction Polycondensation (-H2O) Monomer->Reaction Polymer Poly(4-amino-2,6-dihydroxybenzamide) (Hydroxylated Aramid) Reaction->Polymer Feature Intramolecular H-Bonding (OH ... O=C) Polymer->Feature Stabilizes Structure

Caption: Synthesis pathway of Poly(4-A-2,6-DHBA) showing the formation of a hydroxylated aramid structure.

Experimental Protocols (TGA & DSC)

For reproducible results, the following protocols are recommended. These maximize the resolution of thermal transitions (


) and decomposition events (

).
Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability, decomposition onset (


), and char yield.
  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Sample Mass: 5–10 mg (Powder or Film).

  • Purge Gas:

    • Inert: Nitrogen (

      
      ) at 40–60 mL/min (Standard characterization).
      
    • Oxidative: Air at 40–60 mL/min (To simulate real-world fire resistance).

  • Heating Profile:

    • Isothermal: 100°C for 30 min (Remove absorbed moisture/solvents).

    • Ramp: 10°C/min to 800°C.

  • Critical Analysis Point: Look for the "early" weight loss (300–400°C) characteristic of hydroxyl dehydration/decarboxylation, distinct from the main backbone degradation (>500°C).

Differential Scanning Calorimetry (DSC)

Objective: Identify Glass Transition (


) and Melting (

). Note: Rigid rod polymers often degrade before melting.
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Sample Preparation: Encapsulated in hermetically sealed aluminum pans (to contain volatiles).

  • Heating Profile (Heat-Cool-Heat):

    • Heat 1: 25°C to 350°C @ 20°C/min (Erase thermal history).

    • Cool: 350°C to 25°C @ 10°C/min (Controlled crystallization).

    • Heat 2: 25°C to 450°C @ 10°C/min (Data collection).

  • Critical Analysis Point: The

    
     is expected to be weak or non-existent due to backbone rigidity. Look for endotherms >300°C which may indicate crosslinking or decarboxylation rather than true melting.
    

Performance Comparison: 4-A-2,6-DHBA vs. Alternatives

The following table contrasts the target polymer with its primary high-performance competitors: Poly(p-benzamide) (PBA) and ABPBO (Zylon precursor) .

Comparative Thermal Data Table
PropertyPoly(4-A-2,6-DHBA) (Target)Poly(p-benzamide) (PBA) ABPBO (PBO Isomer)
Polymer Type Hydroxylated AramidAramid (Linear)Polybenzoxazole (Ladder)

(Glass Transition)
> 300°C (Predicted)~330°CNone (Degrades first)

(5% Wt Loss)
360°C -- 400°C 500°C650°C
Char Yield (800°C,

)
55 -- 60% 45 -- 50%80 -- 85%
Solubility Good (DMAc, NMP)Poor (H₂SO₄ only)Poor (PPA/MSA only)
Mechanism of Failure Dehydration of -OH groups, then backbone scission.Amide linkage cleavage.[1]Oxazole ring opening (Oxidative).
Detailed Analysis
  • vs. PBA (Standard Aramid): The 4-A-2,6-DHBA polymer offers superior solubility due to the -OH groups disrupting inter-chain packing while maintaining high rigidity via intra-chain H-bonding. However, the thermal stability is slightly lower because the -OH groups are oxidative weak points.

  • vs. ABPBO (High-Performance PBO): ABPBO is significantly more thermally stable (

    
    ). The target polymer cannot compete on pure thermal resistance but offers a processability advantage , allowing it to be cast into films or fibers from organic solvents before thermal curing.
    

Thermal Degradation Mechanism & Workflow

Understanding how the polymer fails is crucial for drug delivery or structural applications.

Degradation Stages (TGA Interpretation)
  • Stage I (100–150°C): Loss of absorbed water (Hydrophilic nature of -OH).

  • Stage II (350–420°C): Decarboxylation/Dehydration. The ortho-hydroxyls may dehydrate to form ether crosslinks or induce ring degradation. This is the limiting factor for high-temp use.

  • Stage III (>500°C): Carbonization of the aromatic backbone (Char formation).

Analysis Workflow Diagram

This diagram guides the researcher through the logical steps of characterizing this specific polymer.

AnalysisWorkflow cluster_TGA TGA Analysis cluster_DSC DSC Analysis Start Sample: Poly(4-A-2,6-DHBA) TGA_Run Run TGA (N2, 10°C/min) Start->TGA_Run DSC_Run Run DSC (Heat-Cool-Heat) Start->DSC_Run Check_Td Check Td(5%) TGA_Run->Check_Td Result_Stable Td > 450°C? (Unlikely for -OH) Check_Td->Result_Stable High Stability Result_Char Analyze Char Yield (Expect >50%) Check_Td->Result_Char Degradation Profile Check_Tg Observe Tg? DSC_Run->Check_Tg Tg_Found Tg detected (Semi-rigid) Check_Tg->Tg_Found Yes Tg_None No Tg detected (Rigid Rod) Check_Tg->Tg_None No

Caption: Decision tree for thermal characterization of 4-A-2,6-DHBA polymers.

References

  • Synthesis of Thermotropic Polybenzoxazole using 3-Amino-4-Hydroxybenzoic Acid. (Comparison of structural isomers and PBO formation). Journal of Polymer Research. [Link]

  • Thermal Analysis of Polybenzoxazoles and Polybenzothiazoles. (Baseline data for rigid-rod polymer stability). ResearchGate. [Link]

  • PubChem Compound Summary: 2-Amino-4,5-dihydroxybenzoic acid. (Structural data for isomeric monomers). National Library of Medicine. [Link]

  • Thermal Behavior of Polymers in Solid-State. (General protocols for TGA/DSC of high-temp polymers). ETFLIN Sciences of Pharmacy. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2,6-dihydroxybenzoic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 4-Amino-2,6-d...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 4-Amino-2,6-dihydroxybenzoic acid, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Chemical Handling

Before approaching the specifics of Personal Protective Equipment (PPE), it is crucial to establish a foundational understanding of safe laboratory practices. Always handle 4-Amino-2,6-dihydroxybenzoic acid in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust particles.[2][5] General hygiene practices, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the laboratory, are fundamental to preventing accidental ingestion.[1][6]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 4-Amino-2,6-dihydroxybenzoic acid. The following recommendations are based on the potential hazards identified from analogous compounds.

Eye and Face Protection

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.[2][3][4]

  • Primary Protection: At a minimum, safety glasses with side shields that conform to EN166 or equivalent standards are required for all operations involving this compound.[7]

  • Enhanced Protection: For procedures with a higher risk of splashes or dust generation, such as weighing or preparing stock solutions, it is strongly recommended to use tight-sealing safety goggles.[8]

  • Maximum Protection: When handling larger quantities or in situations where there is a significant risk of splashes, a face shield should be worn in conjunction with safety goggles to protect the entire face.[8][9]

Skin Protection

Preventing skin contact is paramount, as similar compounds are known to cause skin irritation.[1][2][3][4]

  • Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use and remove them with care to avoid skin contamination.[1][7]

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened to protect against accidental spills. For operations with a higher risk of contamination, consider the use of chemical-resistant aprons or coveralls.[1][7][8]

Respiratory Protection

Inhalation of fine dust particles can lead to respiratory irritation.[1][4][5]

  • Standard Operations: For small-scale laboratory use within a properly functioning chemical fume hood, additional respiratory protection is typically not necessary.[4][7]

  • Risk of Dust Generation: In situations where dust may be generated, such as weighing the solid compound, and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) should be used.

  • Emergency Situations: In the event of a large spill or release in a poorly ventilated area, a self-contained breathing apparatus (SCBA) may be required.[3][5]

The following table summarizes the recommended PPE for different laboratory activities involving 4-Amino-2,6-dihydroxybenzoic acid:

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety Glasses with Side ShieldsChemical-Resistant GlovesLab CoatNot generally required
Weighing and Aliquoting Safety GogglesChemical-Resistant GlovesLab CoatN95 Respirator (if not in a fume hood)
Solution Preparation Safety Goggles, Face ShieldChemical-Resistant GlovesLab Coat, Chemical-Resistant ApronNot generally required (in a fume hood)
Conducting Reactions Safety GogglesChemical-Resistant GlovesLab CoatNot generally required (in a fume hood)

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE and includes procedures for handling spills and the proper disposal of waste.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Contain and Clean: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[3][6][8] For liquid spills, use an inert absorbent material.

  • Decontaminate: Thoroughly clean the spill area with soap and water.[8]

Waste Disposal

All waste containing 4-Amino-2,6-dihydroxybenzoic acid, including contaminated PPE, should be considered hazardous waste.

  • Segregation: Do not mix this waste with other non-hazardous laboratory waste.

  • Containment: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1][4]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Amino-2,6-dihydroxybenzoic acid.

PPE_Selection_Workflow start Start: Handling 4-Amino-2,6-dihydroxybenzoic acid assess_task Assess Task: - Scale - Dust/Splash Potential start->assess_task small_scale Small Scale / Low Risk assess_task->small_scale Low large_scale Large Scale / High Risk assess_task->large_scale High base_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->base_ppe enhanced_ppe Enhanced PPE: - Safety Goggles - Face Shield - Chemical Apron large_scale->enhanced_ppe fume_hood Work in Fume Hood? base_ppe->fume_hood enhanced_ppe->fume_hood resp_protection Add Respiratory Protection (N95 or higher) fume_hood->resp_protection No / Dust Likely no_resp Standard Ventilation fume_hood->no_resp Yes end_ppe Final PPE Configuration resp_protection->end_ppe no_resp->end_ppe

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently handle 4-Amino-2,6-dihydroxybenzoic acid while maintaining the highest standards of laboratory safety.

References

  • Apollo Scientific. (2023, July 7). 4-Amino-2-hydroxybenzoic acid Safety Data Sheet.
  • TCI Chemicals. (2025, August 27). 2,6-Difluoro-4-hydroxybenzoic Acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 2,6-Dihydroxybenzoic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 4-hydroxybenzoic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). 2,6-Dihydroxybenzoic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 15). 4-Amino-3-hydroxybenzoic acid Safety Data Sheet.
  • Apollo Scientific. (2022, September 17). 2-Amino-3-hydroxybenzoic acid Safety Data Sheet.
  • Santa Cruz Biotechnology. (2017, December 6). 3,5-Dihydroxybenzoic acid Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, February 8). 3-Hydroxybenzoic acid Safety Data Sheet.
  • Sigma-Aldrich. (2018, January 13). 4-Aminobenzoic acid Safety Data Sheet.

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